N-(2-Hydroxyethyl)isonicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33143. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPWDPDVDVVXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064184 | |
| Record name | N-(2-Hydroxyethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-74-3 | |
| Record name | N-(2-Hydroxyethyl)isonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyethylisonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Hydroxyethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)isonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYETHYLISONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923BQ8X2VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(2-Hydroxyethyl)isonicotinamide molecular weight
An In-depth Technical Guide to N-(2-Hydroxyethyl)isonicotinamide: Molecular Profile, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pyridinecarboxamide derivative. The document delineates its core molecular and physicochemical properties, with a primary focus on its molecular weight. It further presents a detailed, field-proven protocol for its synthesis via amide coupling and outlines a rigorous, multi-technique workflow for its analytical characterization. This guide is designed to serve as a vital resource for professionals in research and drug development, offering both foundational data and practical, validated methodologies for the synthesis and quality control of this compound.
Core Molecular Profile
This compound belongs to the family of isonicotinamide derivatives, characterized by a pyridine ring substituted at the 4-position with a carboxamide group. Understanding its fundamental molecular attributes is the critical first step in any research or development application. These core properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | [2] |
| CAS Number | 6265-74-3 | [1][2] |
| Canonical SMILES | C1=CN=CC=C1C(=O)NCCO | [1] |
| InChI Key | SJZLOWYUGKIWAK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical characteristics of a compound dictate its handling, storage, and application parameters, including solubility and stability.
| Property | Value | Source(s) |
| Melting Point | 136-138 °C | [3] |
| Boiling Point | 220 °C (lit.) | [3] |
| Form | Powder | |
| Storage Temperature | Room Temperature | [3] |
Synthesis Workflow: Amide Bond Formation
The synthesis of this compound is typically achieved through the formation of an amide bond between an activated derivative of isonicotinic acid and ethanolamine. This process is a cornerstone of organic synthesis and is critical for producing the target molecule with high yield and purity.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for forming nicotinamide derivatives.[4] The causality behind each step is explained to ensure reproducibility and understanding.
-
Reactant Preparation: Dissolve ethanolamine hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF) in a flask equipped with a magnetic stirrer.
-
Expertise & Experience: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction. The hydrochloride salt form of ethanolamine is often more stable and easier to handle than the free base.
-
-
Reaction Chilling: Place the flask in an ice bath and chill the solution.
-
Expertise & Experience: This step is crucial for controlling the temperature during the addition of the base, as the neutralization of the hydrochloride salt is an exothermic process.
-
-
Base Addition: Add an equimolar amount of Diisopropylethylamine (DIEA) to the chilled solution and stir for 15 minutes.[4]
-
Expertise & Experience: DIEA is a non-nucleophilic base used to deprotonate the ethanolamine hydrochloride, liberating the free amine necessary for the reaction. Its bulky nature prevents it from competing with ethanolamine in attacking the activated acid.
-
-
Coupling Agent Addition: Slowly add an equimolar solution of an activated isonicotinic acid derivative (e.g., N-succinimidyl-isonicotinate) to the mixture under a nitrogen atmosphere.[4]
-
Expertise & Experience: An activated acid derivative is used to make the carboxyl group more susceptible to nucleophilic attack by the amine. The reaction is run under an inert nitrogen atmosphere to prevent atmospheric moisture from hydrolyzing the activated ester.
-
-
Reaction & Precipitation: Continue stirring for at least 30 minutes. A milky precipitate of N-hydroxysuccinimide will form.[4]
-
Trustworthiness: The formation of this precipitate is a visual confirmation that the reaction is proceeding as the succinimide leaving group is displaced.
-
-
Purification:
-
Filter off the N-hydroxysuccinimide precipitate.
-
Remove the DMF solvent from the filtrate under high vacuum.
-
Triturate the resulting oil with diethyl ether to yield the final this compound precipitate.[4]
-
Trustworthiness: This multi-step purification process ensures the removal of byproducts and residual solvent. Trituration with a non-polar solvent like ether causes the more polar product to precipitate, yielding a purified solid.
-
Analytical Characterization and Validation
Following synthesis, a rigorous analytical workflow is mandatory to confirm the identity, purity, and molecular weight of the compound. This self-validating system ensures the material meets the stringent quality standards required for research and drug development.
Caption: A self-validating workflow for analytical characterization.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: The analysis should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺. For this compound (MW = 166.18), the expected monoisotopic mass is 166.0742 Da. The primary ion observed will be at an m/z of 167.0815 . This experimental result provides direct validation of the compound's molecular weight.[1]
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
While MS confirms the mass, NMR spectroscopy confirms the precise atomic arrangement, ensuring the correct isomer was synthesized and no structural rearrangement occurred.
-
Protocol:
-
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Expected Result:
-
¹H NMR: The spectrum will show distinct signals for the protons on the pyridine ring, the ethyl bridge, and the hydroxyl group, with chemical shifts and coupling patterns consistent with the this compound structure.
-
¹³C NMR: The spectrum will show eight distinct carbon signals, confirming the presence of all carbon atoms in their unique chemical environments.[1]
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the industry-standard method for determining the purity of small molecules. It separates the target compound from any unreacted starting materials, byproducts, or other impurities.
-
Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[5]
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the eluent using a UV detector at a wavelength where the pyridine ring absorbs (typically ~260 nm).
-
Analysis: The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
-
-
Trustworthiness: For use in drug development and sensitive biological assays, a purity level of >95% is typically required. This method provides quantitative proof of the compound's purity.
Relevance in Research and Drug Development
This compound and its isomers are relevant in several contexts:
-
Pharmaceutical Impurities: The nicotinamide (3-position) isomer is a known impurity and metabolite of Nicorandil, a potassium channel activator used to treat angina.[1] Therefore, having a validated standard of the isonicotinamide (4-position) isomer is crucial for developing specific analytical methods to detect and quantify such impurities in drug substances and products.
-
Building Blocks: The molecule serves as a versatile heterocyclic building block in medicinal chemistry for the synthesis of more complex molecules.
-
Chelating Agents: Related di-substituted compounds like N,N-BIS(2-hydroxyethyl)isonicotinamide are recognized for their ability to form stable complexes with metal ions, suggesting potential applications in chelation therapy or as ligands in biochemical studies.[6]
References
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PubChem. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663. National Center for Biotechnology Information. Available from: [Link]
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LookChem. Cas 70892-82-9,N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE. LookChem. Available from: [Link]
-
PrepChem.com. Synthesis of N-(2-hydroxyethyl)nicotinamide. PrepChem.com. Available from: [Link]
-
National Center for Biotechnology Information. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC, NIH. Available from: [Link]
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Physicochemical properties of N-(2-Hydroxyethyl)isonicotinamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)isonicotinamide
Introduction
This compound (CAS No. 6265-74-3) is a pyridinecarboxamide derivative of significant interest in pharmaceutical research due to its structural relationship with isonicotinamide, a well-known compound with various biological activities.[1] The molecule's architecture, featuring a pyridine ring, an amide linkage, and a primary alcohol, imparts a unique set of physicochemical properties that are critical determinants of its behavior in biological systems. Understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, formulation development, and predicting in vivo performance.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Where direct experimental data is not publicly available, we leverage data from structural analogs and provide detailed, field-proven experimental protocols for their determination. This document is designed for researchers, scientists, and drug development professionals, offering both established data and the practical methodologies required to generate new, validated data in the laboratory.
Molecular Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | [2] |
| CAS Number | 6265-74-3 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Canonical SMILES | C1=CN=CC=C1C(=O)NCCO | [3] |
Synthesis Pathway and Crystalline Form
While a specific synthesis for this compound is not widely published, a logical and efficient route can be extrapolated from methods used for its isomer, N-(2-hydroxyethyl)nicotinamide. A common approach involves the aminolysis of an activated isonicotinic acid derivative, such as an ester (e.g., ethyl isonicotinate), with ethanolamine.
A patent for the nicotinamide isomer details a crystallization process, yielding a product with characteristic peaks in its X-ray powder diffraction (XRPD) spectrum.[4] This strongly suggests that this compound is also a crystalline solid at room temperature, a critical property influencing its stability, dissolution rate, and manufacturability.
Core Physicochemical Properties
The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting and Boiling Point
The melting and boiling points are indicators of the purity of a crystalline substance and the strength of its intermolecular forces.
| Property | Value |
| Melting Point | 136-138 °C |
| Boiling Point | 220 °C |
Source:[2]
Solubility
Aqueous solubility is a critical factor for oral drug absorption. The structure of this compound, with its polar hydroxyl (-OH) and amide (-CONH-) groups, suggests an affinity for polar, protic solvents like water through hydrogen bonding.[5] The pyridine ring also contributes to its polarity.
Predicted Solubility Profile
Based on the "like dissolves like" principle, this compound is predicted to have good solubility in aqueous and polar organic solvents. Its solubility is likely to be higher than that of analogs lacking the hydrophilic hydroxyethyl group.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method, OECD 105)
This protocol describes the gold-standard shake-flask method for determining water solubility.
Causality: The shake-flask method is chosen for its directness and reliability. It ensures that a true equilibrium between the solid and dissolved states is reached, providing a thermodynamically accurate solubility value.
-
Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the time to equilibrium.
-
Phase Separation: Allow the suspension to stand at the same temperature to let undissolved solid settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw a sample from the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The average concentration from at least three replicate experiments is reported as the aqueous solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A computed XLogP3 value for the isomer, N-(2-hydroxyethyl)nicotinamide, is -0.1, indicating a hydrophilic nature.[6] This suggests that the target compound will also be predominantly hydrophilic.
Experimental Protocol: logP Determination (Shake-Flask Method, OECD 107)
This method directly measures the partitioning of a compound between n-octanol and water.[7][8]
Causality: The shake-flask method is the definitive technique for logP determination.[9] Using mutually saturated solvents is critical to prevent volume changes and ensure the thermodynamic activity of each phase remains constant.
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together for 24 hours and allowing them to separate.
-
Test Solution: Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be low enough to avoid aggregation but high enough for accurate quantification.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the test solution with a known volume of the water-saturated n-octanol.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 5 minutes) to facilitate partitioning.[7]
-
Phase Separation: Separate the aqueous and octanol phases, typically by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Report the value as logP.
Caption: Workflow for Shake-Flask logP Determination.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The pyridine nitrogen in this compound is basic and will be protonated at physiological pH, influencing its solubility, receptor binding, and membrane permeability.
Experimental Protocol: pKa Determination by Potentiometric Titration
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Causality: Potentiometric titration is a robust and direct method for pKa determination. It relies on the fundamental relationship between pH and the ratio of ionized to non-ionized species, as described by the Henderson-Hasselbalch equation.
-
Solution Preparation: Accurately weigh the compound and dissolve it in purified water. Include an inert background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., HCl if measuring a basic pKa).
-
Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, use software to calculate the pKa from the titration data.
Caption: Workflow for pKa Determination via Potentiometry.
Spectroscopic Characterization
Spectroscopic data provides definitive confirmation of the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7-9 ppm), and the ethyl group protons (two triplets in the aliphatic region, δ 3-5 ppm), along with a broad singlet for the amide N-H and a triplet for the hydroxyl O-H.
-
¹³C NMR: The carbon NMR will show distinct signals for the four unique carbons of the pyridine ring, the carbonyl carbon of the amide, and the two carbons of the hydroxyethyl group.
-
FTIR: The infrared spectrum of the parent compound, isonicotinamide, shows characteristic bands for N-H stretching (3179-3361 cm⁻¹), C-H stretching of the pyridine ring (~3070 cm⁻¹), and a strong C=O stretch from the amide group (1655 cm⁻¹).[10] Similar bands, along with a broad O-H stretch from the alcohol, are expected for this compound.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to its molecular weight (166.18 g/mol ).
Chemical Stability
Stability testing is essential to determine the re-test period or shelf life of a drug substance. The ICH Q1A(R2) guideline provides a framework for these studies.
Causality: Conducting stability studies under both long-term and accelerated conditions allows for the prediction of the compound's shelf life and identification of potential degradation products.[11] The use of validated, stability-indicating analytical methods is crucial to ensure that any changes in the molecule's purity and potency are accurately detected.
ICH Stability Testing Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency (Long-term): Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
Caption: Decision Workflow for ICH Stability Testing.
Summary of Physicochemical Properties
| Property | Value / Predicted Range | Significance |
| Molecular Weight | 166.18 g/mol | Adherence to drug-likeness principles |
| Physical State | Crystalline Solid (Predicted) | Affects dissolution, stability, handling |
| Melting Point | 136-138 °C | Indicator of purity and lattice energy |
| Aqueous Solubility | Predicted to be high | Crucial for oral absorption and formulation |
| logP | < 0 (Predicted, Hydrophilic) | Influences membrane permeability and distribution |
| pKa | Basic (Predicted) | Determines ionization state at physiological pH |
References
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lookchem. (n.d.). Cas 70892-82-9, N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). DETERMINATION OF N-(2-NITROXYETHYL)NICOTINAMIDE (NICORANDIL) AND ITS DECOMPOSITION PRODUCT. Retrieved from [Link]
- Google Patents. (n.d.). KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.
-
GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = / -. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H10N2O2). Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-hydroxyethyl)nicotinamide. Retrieved from [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR of (a) 2 and (b) isn. spectra of the.... Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)nicotinamide. Retrieved from [Link]
-
ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined.. Retrieved from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Google Patents. (n.d.). WO2012089769A1 - Process for the manufacture of nicorandil.
-
PubMed. (n.d.). High-throughput logP measurement using parallel liquid chromatography/ultraviolet/mass spectrometry and sample-pooling. Retrieved from [Link]
-
MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
Juniper Publishers. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)isonicotinamide
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)isonicotinamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this guide focuses on the fundamental principles governing its solubility, theoretical predictions based on its chemical structure, and detailed, field-proven methodologies for its empirical determination. Our objective is to equip researchers with the necessary knowledge and practical protocols to accurately assess the solubility of this compound in various solvent systems, a critical parameter in preclinical development and formulation studies.
Introduction to this compound
This compound is a derivative of isonicotinamide, featuring a hydroxyethyl group attached to the amide nitrogen. Its chemical structure, comprising a pyridine ring, an amide linkage, and a primary alcohol, dictates its physicochemical properties and, consequently, its solubility profile. Understanding these characteristics is paramount for its application in pharmaceutical and chemical research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Melting Point | 136-138 °C | [1] |
| Boiling Point | 220 °C (lit.) | [1] |
| Calculated XLogP3 | -0.1 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 62.2 Ų |
Theoretical Framework for Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following factors are key determinants of its solubility.
Influence of Functional Groups
The chemical architecture of this compound provides significant insights into its potential solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which generally enhances aqueous solubility.
-
Amide Group: The amide functionality is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This contributes to its solubility in polar solvents.[2]
-
Hydroxyethyl Group: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's hydrophilicity and potential for aqueous solubility. The introduction of hydroxyl groups into molecules is a common strategy to enhance water solubility.
pKa and its Implication on pH-Dependent Solubility
Therefore, at a pH below its pKa, this compound will exist predominantly in its protonated, cationic form, which is expected to be more soluble in aqueous media due to ion-dipole interactions with water molecules. Conversely, at a pH above its pKa, the molecule will be in its neutral form, and its solubility will be governed primarily by hydrogen bonding and polarity.
Polarity and Hydrogen Bonding Potential
The presence of multiple polar functional groups (amide, hydroxyl, and the pyridine nitrogen) and a low calculated logP value (-0.1) suggest that this compound is a polar molecule.[5] Its capacity to act as both a hydrogen bond donor and acceptor further indicates a high potential for solubility in polar protic solvents like water, ethanol, and methanol. The interactions between the solute and solvent molecules, particularly hydrogen bonding, are expected to be the primary driving force for dissolution in these solvents.
Experimental Determination of Thermodynamic Solubility
To obtain reliable quantitative solubility data, the equilibrium (thermodynamic) solubility should be determined. The shake-flask method is the gold standard for this purpose.[6][7][8]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline at various pHs, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method (HPLC-UV or UV-Vis spectrophotometry, as described below).
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is crucial for reliable solubility data. HPLC-UV and UV-Vis spectrophotometry are common and robust methods for this purpose.
HPLC-UV Method
High-Performance Liquid Chromatography with UV detection offers high specificity and sensitivity, making it an ideal method for quantifying this compound in various matrices.[9][10]
Protocol:
-
Instrument Setup:
-
HPLC system with a UV detector.
-
A suitable reverse-phase column (e.g., C18).
-
An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer). The exact conditions will need to be optimized.
-
Set the UV detector to the wavelength of maximum absorbance (λmax) of this compound.
-
-
Calibration Curve:
-
Sample Analysis:
-
Dilute the filtered sample from the shake-flask experiment with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Caption: Workflow for HPLC-UV Quantification of Solubility.
UV-Vis Spectrophotometry Method
For a more rapid analysis, particularly if the compound has a strong chromophore and the solvent does not interfere, UV-Vis spectrophotometry can be employed.[13][14][15]
Protocol:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[16]
-
-
Sample Analysis:
-
Dilute the filtered sample to ensure the absorbance is within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility by applying the dilution factor.
-
Predicted Solubility and Data Presentation
Based on the structural analysis, this compound is anticipated to have good solubility in polar protic solvents. Its solubility in aqueous solutions is expected to increase at lower pH values. The following table provides a hypothetical representation of how experimentally determined solubility data should be presented.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |
| 0.1 M HCl (pH 1) | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Deionized Water | 37 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not yet widely available, the theoretical principles and detailed experimental protocols outlined herein offer a robust approach for researchers to generate accurate and reliable solubility data. Such data is indispensable for advancing the study and application of this promising molecule in various scientific disciplines.
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An In-depth Technical Guide to the Mechanism of Action of N-(2-Hydroxyethyl)isonicotinamide
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-Hydroxyethyl)isonicotinamide is a pyridinecarboxamide derivative that, while not extensively studied as an independent therapeutic agent, holds a significant position as a key synthetic intermediate and potential pharmacophore. This technical guide provides a comprehensive analysis of its known roles and putative mechanisms of action, drawing from the broader understanding of isonicotinamide and its derivatives. The primary focus is to equip researchers, scientists, and drug development professionals with a foundational understanding of its biochemical context, potential molecular targets, and a strategic framework for future investigation. We will delve into its established role as a precursor to the antianginal drug Nicorandil, explore hypothesized activities based on its structural similarity to nicotinamide, and propose detailed experimental workflows to systematically elucidate its intrinsic biological functions. This guide is intended to be a catalyst for further research into the pharmacological potential of this and related molecules.
Introduction: Defining the Context of this compound
This compound is a molecule of interest primarily due to its integral role in the synthesis of Nicorandil, a potent antianginal agent.[1][2] Nicorandil functions through a dual mechanism, acting as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor, leading to vasodilation.[1] this compound constitutes the core amide structure of Nicorandil, which is subsequently nitrated to its active form, this compound nitric ester.[3]
While its identity as a synthetic precursor is well-established, the intrinsic bioactivity of this compound remains largely unexplored. Its core structure, isonicotinamide, is an isomer of nicotinamide (a form of Vitamin B3), a ubiquitous molecule in cellular metabolism and signaling.[4] This structural relationship suggests that this compound may possess its own pharmacological profile. Derivatives of isonicotinic acid and nicotinamide have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[5][6][7] This guide, therefore, will not only detail its established chemical context but also build a scientifically-grounded hypothesis for its potential mechanisms of action.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is critical for any mechanistic investigation, influencing its solubility, membrane permeability, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | PubChem[8] |
| Molecular Weight | 166.18 g/mol | PubChem[8] |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | Klivon[3] |
| CAS Number | 6265-74-3 | SCBT[9] |
| Hydrogen Bond Donors | 2 | EvitaChem[1] |
| Hydrogen Bond Acceptors | 3 | EvitaChem[1] |
| Rotatable Bonds | 4 | EvitaChem[1] |
Putative Mechanisms of Action: A Hypothesis-Driven Approach
Given the limited direct research on this compound, we will extrapolate potential mechanisms of action from its structural analogs, namely isonicotinamide and the broader class of nicotinamide derivatives. These hypotheses provide a logical starting point for experimental validation.
PARP Inhibition and DNA Repair
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] The mechanism of action of many PARP inhibitors involves competition with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's active site.[10]
Given that this compound shares the nicotinamide core, it is plausible that it could act as a competitive inhibitor of PARP enzymes. The hydroxyethyl group may influence the binding affinity and selectivity for different PARP isoforms. Inhibition of PARP would lead to the accumulation of single-strand DNA breaks, which, during replication, can be converted into more cytotoxic double-strand breaks.[12]
Caption: Proposed mechanism of PARP inhibition by this compound.
Anti-inflammatory Activity via COX-2 Inhibition
Derivatives of isonicotinic acid have demonstrated anti-inflammatory properties, with some studies suggesting inhibition of cyclooxygenase-2 (COX-2) as a potential mechanism.[5] The COX-2 enzyme is a key mediator of inflammation and pain. In silico docking studies of related isonicotinates have shown favorable binding energies within the COX-2 active site, suggesting a plausible mechanism for their anti-inflammatory effects.[5] this compound, as a derivative of isonicotinic acid, may share this property.
Experimental Methodologies to Elucidate the Mechanism of Action
A systematic, multi-tiered approach is required to validate the hypothesized mechanisms of action and discover novel biological activities of this compound. The following experimental workflows provide a robust framework for such an investigation.
Tier 1: In Vitro Target-Based Assays
The initial phase of investigation should focus on direct, in vitro assays to test the primary hypotheses.
Protocol 1: PARP1/2 Enzymatic Inhibition Assay
-
Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1 and PARP2.
-
Methodology:
-
Utilize a commercially available PARP inhibitor assay kit (e.g., a colorimetric or chemiluminescent kit).
-
Reconstitute recombinant human PARP1 or PARP2 enzyme according to the manufacturer's protocol.
-
Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM) in the assay buffer. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.
-
In a 96-well plate, combine the PARP enzyme, NAD+, and the activated DNA substrate.
-
Add the diluted this compound or control compounds to the respective wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Add the developing solution and measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: COX-2 Inhibition Assay
-
Objective: To assess the direct inhibitory effect of this compound on COX-2 activity.
-
Methodology:
-
Employ a COX-2 inhibitor screening assay kit.
-
Prepare a dilution series of this compound. Use a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
In the assay plate, add the COX-2 enzyme, heme, and the assay buffer.
-
Add the test compound dilutions.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C.
-
Measure the production of prostaglandin PGG2, typically via a colorimetric method.
-
Calculate the IC50 value as described for the PARP assay.
-
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Tier 2: Cell-Based Functional Assays
If in vitro activity is confirmed, the next logical step is to assess the compound's effects in a cellular context.
Protocol 3: Cellular PARP Engagement Assay
-
Objective: To confirm that this compound can inhibit PARP activity within intact cells.
-
Methodology:
-
Culture a relevant cell line (e.g., a human cancer cell line like HeLa or MCF-7).
-
Treat cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Induce DNA damage using an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short duration (e.g., 15 minutes) to stimulate PARP activity.
-
Lyse the cells and prepare protein extracts.
-
Perform a Western blot analysis using an antibody specific for poly(ADP-ribose) (PAR). A decrease in the PAR signal in treated cells compared to the vehicle control (with DNA damage) indicates PARP inhibition.
-
Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion and Future Directions
This compound occupies a unique space as both a defined chemical intermediate and a molecule with unexplored pharmacological potential. Based on its structural homology to isonicotinamide and nicotinamide, we have proposed two primary, testable hypotheses for its mechanism of action: inhibition of PARP enzymes and modulation of the inflammatory response via COX-2 inhibition. The experimental workflows detailed in this guide provide a clear and logical path forward for researchers to systematically investigate these possibilities.
Future research should not be limited to these initial hypotheses. Unbiased, high-throughput screening approaches could reveal unexpected targets and pathways. Furthermore, medicinal chemistry efforts could utilize this compound as a scaffold to develop novel derivatives with enhanced potency and selectivity. A thorough understanding of the mechanism of action of this foundational molecule will be instrumental in unlocking its full therapeutic potential and that of the broader class of isonicotinamide derivatives.
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An In-depth Technical Guide to N-(2-Hydroxyethyl)isonicotinamide: A Promising Nicotinamide Derivative
Abstract: N-(2-Hydroxyethyl)isonicotinamide is a significant derivative of nicotinamide (Vitamin B3) that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Most notably, it is the metabolic precursor to the antianginal drug Nicorandil. This guide provides a comprehensive technical overview of this compound, detailing its chemical synthesis, physicochemical properties, known biological relevance, and established analytical methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work. The document includes detailed experimental protocols and logical diagrams to facilitate practical application and further investigation into its therapeutic potential.
Introduction: The Landscape of Nicotinamide and Its Derivatives
Nicotinamide, an amide of nicotinic acid, is a water-soluble vitamin of the B complex (Vitamin B3). It is a critical component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to numerous enzymatic oxidation-reduction reactions essential for cellular metabolism, including the production of ATP.[1] Beyond its fundamental role as a vitamin, nicotinamide and its derivatives have garnered significant pharmacological interest for a wide range of therapeutic applications, including in dermatology for conditions like acne and rosacea, for its photoprotective effects, and in oncology.[1]
The therapeutic versatility of nicotinamide has spurred the development of numerous derivatives to enhance its pharmacological profile, improve bioavailability, and target specific biological pathways. This compound emerges from this landscape as a key molecule, primarily recognized for its role as a precursor and metabolite in pharmaceutical synthesis.
This compound: A Detailed Profile
This compound, also referred to as Nicorandil amide, is characterized by a hydroxyethyl group attached to the amide nitrogen of the isonicotinamide scaffold.[2] This structural modification grants it distinct chemical properties compared to the parent nicotinamide molecule.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is foundational for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide | PubChem[3] |
| CAS Number | 6265-73-2 | PubChem[3] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[3] |
| Molecular Weight | 166.18 g/mol | PubChem[3] |
| Hydrogen Bond Donors | 2 | EvitaChem[2] |
| Hydrogen Bond Acceptors | 3 | EvitaChem[2] |
| Rotatable Bonds | 4 | EvitaChem[2] |
| XLogP3 | -0.1 | PubChem[3] |
Chemical Synthesis
The synthesis of this compound can be achieved through several routes. A common and illustrative laboratory-scale method involves the reaction of an activated nicotinic acid derivative with ethanolamine.
Pharmacological Profile and Biological Significance
The primary pharmacological significance of this compound is its role as a precursor and active metabolite of Nicorandil.[2] Nicorandil is a dual-action antianginal drug, functioning as both a nitrate donor and an ATP-sensitive potassium (K-ATP) channel opener.[4]
Mechanism of Action
In vivo, Nicorandil is metabolized to release this compound and nitric oxide (NO).[2] These two components contribute to its therapeutic effects:
-
Nitric Oxide (NO): The release of NO activates guanylyl cyclase, leading to increased cyclic GMP (cGMP) levels. This results in vasodilation, primarily of the venous system, which reduces cardiac preload and myocardial oxygen demand.
-
K-ATP Channel Opening: The nicotinamide moiety is responsible for opening ATP-sensitive potassium channels in vascular smooth muscle. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent arterial vasodilation, which reduces afterload and improves coronary blood flow.[2][4]
While this compound itself does not possess the nitrate group, its formation is integral to the overall metabolic pathway of Nicorandil. Its own intrinsic biological activity is less characterized, but it is a subject of ongoing research.[2]
Pharmacokinetics
Specific pharmacokinetic data for this compound alone is limited. However, studies on nicotinamide provide a useful surrogate for understanding its likely behavior. Nicotinamide exhibits dose-dependent, non-linear pharmacokinetics.[5] At higher doses, metabolic clearance pathways become saturated, leading to a disproportionate increase in plasma concentration and area under the curve (AUC).[5][6] It is absorbed rapidly, with peak plasma levels typically reached within 45 minutes of oral administration.[7] The elimination is biphasic, with half-life increasing with dose.[8]
It is reasonable to hypothesize that this compound, as a structurally similar small molecule, would share some of these characteristics, such as rapid absorption and dose-dependent elimination. However, dedicated pharmacokinetic studies are required for confirmation.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and analysis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for amide bond formation.[9]
Objective: To synthesize this compound from an activated nicotinic acid ester and ethanolamine.
Materials:
-
N-succinimidyl-nicotinate
-
Ethanolamine hydrochloride
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Standard glassware, magnetic stirrer, ice bath, nitrogen line, filtration apparatus, rotary evaporator.
Procedure:
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine hydrochloride in anhydrous DMF.
-
Base Addition: Cool the solution in an ice bath. Add an equimolar amount of DIEA to the flask and stir for 15 minutes to liberate the free amine.
-
Coupling Reaction: Dissolve an equimolar amount of N-succinimidyl-nicotinate in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring ethanolamine solution at 0°C.
-
Reaction Monitoring: Allow the mixture to stir for at least 30 minutes. The formation of a milky white precipitate (N-hydroxysuccinimide byproduct) indicates the reaction is proceeding.
-
Byproduct Removal: Filter the reaction mixture to remove the N-hydroxysuccinimide precipitate.
-
Initial Purification: Wash the filtrate with diethyl ether to precipitate any remaining byproduct.
-
Solvent Removal: Remove the DMF and ether from the filtrate under high vacuum using a rotary evaporator. This will likely yield an oily residue.
-
Product Precipitation: Triturate the oily residue with cold diethyl ether. The product, this compound, should precipitate as a solid.
-
Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold ether, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using Thin Layer Chromatography (TLC), NMR spectroscopy, and Mass Spectrometry.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound, for example, in studies of Nicorandil decomposition.[10]
Objective: To resolve and quantify this compound (HEN) and its parent compound Nicorandil (NIC).
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 10 µm particle size)
-
HPLC-grade Methanol
-
Deionized Water
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (60:40, v/v), degassed
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and Nicorandil in methanol. Create a series of calibration standards by serial dilution, typically in the range of 0.01 - 0.1 mg/mL.
-
Sample Preparation: Dilute experimental samples with the mobile phase to fall within the calibration range.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Identify the peaks based on retention time. Under these conditions, typical retention times are approximately 4.3 minutes for HEN and 5.0 minutes for NIC.[10] Construct a calibration curve by plotting peak area against concentration for the standards. Use the linear regression equation to calculate the concentration of HEN in the unknown samples.
Research Applications and Future Directions
This compound holds potential beyond its role as a pharmaceutical intermediate. As a nicotinamide derivative, it warrants investigation for intrinsic biological activities related to NAD+ metabolism, sirtuin modulation, or PARP inhibition. Its favorable physicochemical properties, such as its predicted low lipophilicity (XLogP3 = -0.1), suggest good aqueous solubility, which is advantageous for a drug candidate.
Future research should focus on:
-
Dedicated Pharmacological Screening: Evaluating the compound in a broad range of biological assays to uncover novel activities.
-
Pharmacokinetic Profiling: Conducting formal ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand its in vivo behavior.
-
Derivative Synthesis: Using this compound as a scaffold to create new chemical entities with potentially enhanced or novel therapeutic properties.
Conclusion
This compound is a cornerstone molecule in the study of nicotinamide derivatives, primarily due to its established role in the synthesis and metabolism of the cardiovascular drug Nicorandil. Its synthesis is straightforward, and robust analytical methods for its quantification are well-documented. While its own pharmacological profile is not yet fully elucidated, its chemical structure and relationship to the vital coenzyme precursor nicotinamide make it a compelling target for future drug discovery and development efforts. This guide provides the foundational knowledge and practical protocols for scientists to explore the full potential of this versatile compound.
References
-
Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. (URL: [Link])
-
N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663. PubChem. (URL: [Link])
-
Synthesis of N-(2-hydroxyethyl)nicotinamide. PrepChem.com. (URL: [Link])
-
The pharmacokinetics of nicotinamide in humans and rodents. PubMed. (URL: [Link])
-
Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate). ResearchGate. (URL: [Link])
-
The Pharmacokinetics of Nicotinamide in Humans and Rodents. American Diabetes Association. (URL: [Link])
-
Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product using HPLC method. Acta Poloniae Pharmaceutica. (URL: [Link])
-
Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. PubMed. (URL: [Link])
- WO2012089769A1 - Process for the manufacture of nicorandil.
-
Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta Oncologica. (URL: [Link])
-
Pharmacokinetics of Niacinamide in Blood and Skin of Hairless Guinea Pigs. DTIC. (URL: [Link])
- IE872218L - Nicotinamide derivative as a therapeutic agent.
Sources
- 1. Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling [mdpi.com]
- 2. Buy N-(2-Hydroxyethyl)nicotinamide (EVT-1178873) | 6265-73-2 [evitachem.com]
- 3. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. ptfarm.pl [ptfarm.pl]
N-(2-Hydroxyethyl)isonicotinamide: An In-Depth Technical Guide to its Role in Cellular Processes
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the emerging role of N-(2-Hydroxyethyl)isonicotinamide in cellular functions. While direct and extensive research on this specific molecule is nascent, this document synthesizes the current understanding, draws logical inferences from related compounds, and provides detailed experimental frameworks to catalyze future investigations into its therapeutic potential.
Introduction: A Molecule Warranting Deeper Investigation
This compound, a structural analog of nicotinamide, has primarily been studied in the context of its role as the principal denitrated metabolite of the cardiovascular drug Nicorandil.[1] However, its intrinsic biological activities and direct impact on cellular processes remain largely unexplored. The structural similarity to nicotinamide, a key player in cellular metabolism and signaling, suggests that this compound may possess independent pharmacological effects. This guide will dissect the knowns and unknowns, offering a scientifically grounded pathway for elucidating its mechanisms of action.
Physicochemical Profile and Synthesis
A foundational understanding of this compound begins with its chemical and physical properties, which are crucial for designing and interpreting experimental studies.
| Property | Value | Reference |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | - |
| Molecular Formula | C8H10N2O2 | |
| Molecular Weight | 166.18 g/mol | |
| Melting Point | 136-138 °C | |
| Boiling Point | 220 °C | |
| Appearance | White powder | [Link] |
The synthesis of this compound can be achieved through several established chemical routes, a common method being the reaction of a isonicotinic acid derivative with monoethanolamine. This process involves a nucleophilic acyl substitution where the nitrogen of monoethanolamine attacks the carbonyl carbon of the isonicotinic acid derivative.
Known Biological Context: A Metabolite of Nicorandil
Pharmacokinetic studies of Nicorandil, a coronary vasodilator, have identified this compound (also referred to as SG-86) as its main metabolic product.[1] Following oral administration of Nicorandil, both the parent drug and this compound are detected in the blood, with a significant portion of the administered dose being recovered in the urine as this metabolite.[1] While Nicorandil exhibits hypotensive and coronary vasodilating actions, studies have shown that this compound has little to no direct effect on the cardiovascular system in the models tested.[1] This suggests that its biological significance may lie in other cellular pathways.
Postulated Cellular Roles and Mechanistic Hypotheses
Drawing from the known functions of its structural analog, nicotinamide, we can formulate key hypotheses regarding the potential cellular roles of this compound.
Modulation of Inflammatory Pathways
Nicotinamide is recognized for its anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines.[2][3] A plausible hypothesis is that this compound may also exert anti-inflammatory effects. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[]
Experimental Protocol: Investigating Anti-inflammatory Effects via NF-κB Signaling
This protocol outlines a workflow to determine if this compound can inhibit inflammation by modulating the NF-κB pathway.
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., THP-1 macrophages, HEK293) to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 30 minutes.
Western Blot for NF-κB Pathway Proteins:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.
ELISA for Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant after 24 hours of stimulation.
-
Use commercially available ELISA kits to quantify the levels of secreted pro-inflammatory cytokines such as IL-6 and TNF-α.
Caption: Proposed inhibitory effect of this compound on the NF-κB pathway.
Influence on Cellular Metabolism and Oxidative Stress
As a nicotinamide derivative, this compound could potentially influence cellular metabolism, particularly pathways involving NAD+. It may also play a role in modulating cellular redox balance.
Experimental Protocol: Assessing Effects on Cellular Metabolism and ROS
This protocol details methods to evaluate the impact of this compound on cellular metabolism and the production of reactive oxygen species (ROS).
Seahorse XF Analysis for Metabolic Profiling:
-
Seed cells in a Seahorse XF microplate.
-
Treat with this compound for a defined period.
-
Perform a mitochondrial stress test to measure Oxygen Consumption Rate (OCR) and an extracellular acidification rate (ECAR) to assess glycolysis.
Measurement of Intracellular ROS:
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).
-
Treat with this compound, with and without an oxidative stressor (e.g., H2O2).
-
Measure fluorescence intensity using a plate reader or flow cytometer.
Sources
- 1. Pharmacodynamic and metabolism studies on a new coronary vasodilator, N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Multi-Modal Approach to the Purification of N-(2-Hydroxyethyl)isonicotinamide
Abstract
N-(2-Hydroxyethyl)isonicotinamide is a key building block and potential active pharmaceutical ingredient (API) whose purity is paramount for reliable outcomes in research and drug development. This document provides a comprehensive guide to the purification of this compound, detailing a synergistic, multi-step strategy. We present validated protocols for impurity removal via acid-base extraction, bulk purification through optimized recrystallization, and high-purity polishing using flash column chromatography. Each protocol is explained with a focus on the underlying chemical principles, ensuring technical accuracy and practical applicability for researchers and process chemists.
Introduction: The Imperative for Purity
This compound, a derivative of the vitamin B3 family, possesses a unique combination of functional groups—a pyridine ring, an amide, and a primary alcohol—making it a versatile molecule in medicinal chemistry and materials science. The presence of residual starting materials, particularly isonicotinic acid, or synthetic by-products can significantly alter the compound's biological activity, physicochemical properties, and safety profile. Therefore, robust and reproducible purification methods are not merely a procedural step but a critical component of its application. This guide offers a logical, field-tested workflow to achieve high purity, adaptable to various scales and purity requirements.
Foundational Knowledge: Physicochemical Properties and Impurity Profile
An effective purification strategy is built upon a thorough understanding of the target molecule and its likely contaminants.
Physicochemical Data
The properties of this compound dictate the selection of appropriate purification techniques. Its polarity, conferred by the hydroxyl and amide groups, and the basicity of the pyridine nitrogen are key levers we can exploit.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | 136-138 °C | Vendor Data |
| Boiling Point | 220 °C (lit.) | [3] |
| CAS Number | 6265-74-3 | [1] |
| Polarity | High | Inferred from structure |
Note: Solubility is highly solvent-dependent. The compound is expected to be soluble in polar protic solvents like alcohols and water, and less soluble in non-polar organic solvents.
Common Impurity Profile
A typical synthesis involves the amidation of an isonicotinic acid derivative with 2-aminoethanol[4]. This route introduces a predictable set of impurities:
-
Isonicotinic Acid (Acidic Impurity): Unreacted starting material. This is the most common and critical impurity to remove.
-
2-Aminoethanol (Basic/Polar Impurity): Excess starting material. Its high polarity and volatility can simplify removal.
-
Di-acylated By-products: Formation of esters or other side products.
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., DMF, THF).
A Strategic Multi-Step Purification Workflow
For maximum purity, a single technique is often insufficient. We recommend a sequential approach: first, a chemical wash to remove acidic impurities, followed by recrystallization for bulk purification, and finally, chromatography for polishing to >99.5% purity.
Caption: Recommended multi-step purification workflow.
Protocol 1: Liquid-Liquid Extraction for Isonicotinic Acid Removal
Principle: This protocol leverages the difference in acidity between the target compound (weakly basic) and the key impurity, isonicotinic acid (acidic). By washing an organic solution of the crude product with a mild aqueous base, the acidic impurity is deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and is thus extracted from the organic phase.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude this compound in ethyl acetate (EtOAc). Use approximately 10-15 mL of EtOAc per gram of crude material. Gentle warming may be required.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any CO₂ gas that may form. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The bottom layer is the aqueous phase containing the isonicotinate salt impurity. Drain and discard the aqueous layer.
-
Repeat: Repeat the wash (steps 3-4) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This removes residual water and helps break any emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, acid-free product, ready for recrystallization.
Caption: Workflow for selective removal of acidic impurities.
Protocol 2: Recrystallization for Bulk Purification
Principle: Recrystallization is a powerful technique for purifying solids. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving soluble impurities behind in the cold solvent (mother liquor). A mixed-solvent system (a "good" solvent and a "poor" or "anti-solvent") often provides the best results. A Korean patent outlines a successful method using isopropanol and isopropyl ether for a structurally related compound, which we adapt here[5].
Solvent System Screening
Finding the optimal solvent is key. The following systems are excellent starting points.
| Solvent System (Good / Anti-Solvent) | Rationale |
| Isopropanol / Isopropyl Ether | Proven system for related amides. Good solubility in hot alcohol, poor in cold ether[5]. |
| Ethanol / Hexanes | A classic polar/non-polar combination suitable for moderately polar compounds[6]. |
| Acetone / Hexanes | Acetone is a strong solvent for polar compounds; hexanes act as an effective anti-solvent[6]. |
| Water | The high polarity of the compound suggests it may be recrystallized from water, especially if impurities are less water-soluble. |
Step-by-Step Methodology (Isopropanol / Isopropyl Ether System)
-
Dissolution: Place the acid-free crude product in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (propan-2-ol), just enough to fully dissolve the solid at or near the boiling point. Stir continuously.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove them.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Inducing Precipitation: If crystallization is slow, add isopropyl ether (an anti-solvent) dropwise to the cold solution until it becomes persistently cloudy. Re-warm slightly until clear, then cool again.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold isopropyl ether to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The resulting solid should be a white, crystalline powder with a sharp melting point.
Protocol 3: Flash Column Chromatography for High Purity
Principle: For applications requiring the highest purity (>99.5%), flash chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Due to its polarity, this compound requires a relatively polar mobile phase to elute from the silica gel.
Step-by-Step Methodology
-
TLC Analysis: First, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of ~0.25-0.35[7].
-
Recommended Starting System: Dichloromethane (DCM) : Methanol (MeOH). Start with a 95:5 (v/v) mixture and increase the polarity (e.g., 90:10) if the Rf is too low.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
-
-
Column Packing: Prepare a flash column with silica gel using the chosen mobile phase (or a less polar version, e.g., 98:2 DCM:MeOH) as the slurry solvent.
-
Sample Loading: Dissolve the compound from the previous step in a minimum amount of the mobile phase or DCM. For better resolution, it is often preferable to "dry load" the sample: dissolve the compound in a volatile solvent (like MeOH), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity (a "gradient elution"). For example, start with 98:2 DCM:MeOH and slowly increase to 90:10 DCM:MeOH. The use of a small amount of triethylamine (~0.5%) in the mobile phase can prevent peak tailing caused by the basic pyridine nitrogen interacting with the acidic silica[8].
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.
Caption: Workflow for high-purity polishing via flash chromatography.
Purity Validation: A Self-Validating System
Trust in a purification protocol comes from rigorous validation of the final product.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid is a suitable method. The final product should show a single major peak with purity >99.5% by peak area integration.
-
Melting Point: A sharp melting point that matches the literature value (136-138 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.
Conclusion
The purification of this compound is most effectively achieved through a logical, multi-step process that systematically removes distinct classes of impurities. An initial acid-base extraction efficiently removes acidic starting materials. Subsequent recrystallization from a suitable solvent system like isopropanol/isopropyl ether provides a highly enriched, crystalline solid. For applications demanding the highest standards, flash column chromatography serves as a final polishing step. By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and consistently obtain this compound of the requisite purity for their work.
References
-
PubChem. N-(2-hydroxyethyl)nicotinamide. [Link]
-
LookChem. Cas 70892-82-9, N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE. [Link]
- Google Patents. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.
-
PrepChem. Synthesis of N-(2-hydroxyethyl)nicotinamide. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]
-
ResearchGate. Thermodynamic studies of naringenin-isonicotinamide cocrystals. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
Teledyne ISCO. Successful Flash Chromatography. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
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- 4. prepchem.com [prepchem.com]
- 5. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents [patents.google.com]
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- 7. sorbtech.com [sorbtech.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Application Note: Structural Elucidation of N-(2-Hydroxyethyl)isonicotinamide using 1H NMR Spectroscopy
Introduction
N-(2-Hydroxyethyl)isonicotinamide is a heterocyclic compound featuring a pyridine core, a key structural motif in many pharmaceuticals, and an ethanolamine side chain.[1] As a derivative of isonicotinamide (a form of vitamin B3), this molecule and its analogues are of significant interest in medicinal chemistry and drug development.[2] Accurate structural verification and purity assessment are paramount in the synthesis and quality control of such compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the electronic environment of individual protons, their connectivity, and their relative abundance within a molecule. This application note presents a comprehensive guide and a field-proven protocol for acquiring and interpreting the ¹H NMR spectrum of this compound, intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Principle of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with (low energy) or against (high energy) the field. The energy difference between these states corresponds to a specific radiofrequency (RF). By applying an RF pulse, the nuclei can be excited from the low-energy to the high-energy state. As they relax back, they emit an RF signal that is detected and converted into a spectrum by a Fourier transform.
The precise frequency at which a proton resonates is highly sensitive to its local electronic environment. This gives rise to three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the degree of shielding or deshielding of a proton. Electron-withdrawing groups (e.g., C=O, oxygen, aromatic rings) deshield protons, shifting their signals downfield (higher ppm values).
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of neighboring, non-equivalent protons. This interaction, known as J-coupling, splits a single resonance into a multiplet (e.g., doublet, triplet, quartet). The splitting pattern, governed by the 'n+1 rule', reveals the number 'n' of adjacent protons.
Experimental Protocol
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for detailed structural analysis.
Materials and Instrumentation
-
Analyte: this compound (CAS: 6265-74-3), solid[1]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.5 atom % D
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tubes, Pasteur pipette, analytical balance
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
Rationale for Experimental Choices
-
Analyte Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR.[3] This provides an excellent signal-to-noise ratio without causing significant line broadening due to high viscosity or concentration-dependent chemical shift changes.[4]
-
Solvent Selection: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity effectively dissolves the analyte, and more importantly, it slows down the chemical exchange rate of the labile amide (N-H ) and hydroxyl (O-H ) protons. This allows them to be observed as distinct signals, which might otherwise be broadened or exchanged away in solvents like CDCl₃ or D₂O. The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, which is typically clear of the analyte's signals.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial.
-
Dissolution: Add 0.7 mL of DMSO-d₆ (containing 0.03% TMS as an internal reference) to the vial. Cap and gently vortex or swirl until the solid is completely dissolved.
-
Filtration and Transfer: To ensure magnetic field homogeneity, it is crucial to remove any suspended particles. Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
NMR Data Acquisition Workflow
The following diagram outlines the logical flow from sample preparation to final data analysis.
Caption: Workflow for ¹H NMR analysis.
Spectrometer Parameters
For a standard 400 MHz spectrometer, the following parameters are recommended for routine analysis.
| Parameter | Recommended Value | Purpose |
| Pulse Sequence | zg30 | Standard 30° pulse for quantitative results. |
| Spectral Width | 12 - 16 ppm | Covers the full range of expected proton signals. |
| Acquisition Time | ~ 3-4 s | Ensures good digital resolution. |
| Relaxation Delay (d1) | 2 s | Allows for nearly complete T1 relaxation. |
| Number of Scans (ns) | 8 - 16 | Sufficient for good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Spectral Analysis and Interpretation
The key to interpreting the spectrum is to correlate each signal with a specific set of protons in the molecule.
Molecular Structure and Proton Assignments
The structure of this compound contains five distinct proton environments, as labeled below.
Caption: Structure and proton labeling scheme.
Predicted ¹H NMR Spectrum
Based on established chemical shift principles and data from similar structures like pyridine and ethanolamine, the following spectral characteristics are predicted.[5][6][7]
-
Pyridine Ring Protons (Hₐ, Hₑ): The pyridine ring is an electron-deficient aromatic system, meaning its protons are significantly deshielded. Protons ortho to the electronegative nitrogen atom (Hₐ) are expected to be the most downfield.[7] Protons meta to the nitrogen (Hₑ) will be slightly more shielded.
-
Hₐ: Will appear as a doublet due to coupling with Hₑ.
-
Hₑ: Will also appear as a doublet from coupling to Hₐ.
-
-
Amide Proton (Hₙ): The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is sensitive to concentration and temperature. In DMSO-d₆, it should be observable as a triplet, as it will couple to the two adjacent methylene protons (H₂).
-
Ethyl Chain Protons (H₂, H₃): These aliphatic protons are deshielded by the adjacent heteroatoms.
-
H₃: The methylene group attached to the hydroxyl (-CH₂-OH) will be deshielded by the oxygen atom. It will appear as a quartet due to coupling with both the adjacent methylene protons (H₂) and the hydroxyl proton (H₄), assuming coupling is observed.
-
H₂: The methylene group attached to the amide nitrogen (-CH₂-NH-) will be slightly less deshielded than H₃. It will appear as a quartet due to coupling with the amide proton (Hₙ) and the adjacent methylene protons (H₃).
-
-
Hydroxyl Proton (H₄): Like the amide proton, the hydroxyl proton is labile. In the highly pure, dry DMSO-d₆, it is expected to appear as a triplet due to coupling with the adjacent methylene protons (H₃). Its signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.[8]
Summary of Predicted Data
The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | 2H | 8.7 - 8.8 | Doublet (d) | Jₐₑ ≈ 5-6 Hz (ortho) |
| Hₑ | 2H | 7.7 - 7.8 | Doublet (d) | Jₑₐ ≈ 5-6 Hz (ortho) |
| Hₙ | 1H | 8.4 - 8.6 | Triplet (t) | Jₙ₂ ≈ 5-6 Hz (vicinal) |
| H₃ | 2H | 3.5 - 3.6 | Quartet (q) | J₃₂ ≈ 6-7 Hz, J₃₄ ≈ 5-6 Hz |
| H₂ | 2H | 3.3 - 3.4 | Quartet (q) | J₂₃ ≈ 6-7 Hz, J₂ₙ ≈ 5-6 Hz |
| H₄ | 1H | 4.8 - 5.0 | Triplet (t) | J₄₃ ≈ 5-6 Hz (vicinal) |
Conclusion
¹H NMR spectroscopy provides a definitive and information-rich method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The predicted chemical shifts, integration values, and coupling patterns outlined in this note serve as a robust framework for spectral assignment. This methodology ensures the verification of molecular identity and is a cornerstone for quality assessment in research and development settings.
References
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PubChem. (n.d.). N-(2-hydroxyethyl)nicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Graph depicting 1 H-NMR titration of isonicotinamide with AgNO 3. Retrieved from [Link]
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Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from [Link]
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MDPI. (2023). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19. Metabolites. Retrieved from [Link]
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Gift, A. D., & Moman, A. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. ACS Publications. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Nicorandil from N-(2-Hydroxyethyl)nicotinamide
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of the antianginal drug Nicorandil, utilizing N-(2-Hydroxyethyl)nicotinamide as the immediate precursor. The document is structured to provide researchers, scientists, and drug development professionals with a scientifically robust and practical framework for this synthesis. The protocols herein emphasize a safer, more controlled O-nitration method, moving away from historically hazardous nitration techniques. This guide offers in-depth explanations of the reaction mechanisms, step-by-step procedures for synthesis and purification, and detailed analytical methods for quality control.
Introduction: The Significance of Nicorandil and its Synthesis
Nicorandil is a unique therapeutic agent prescribed for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Its efficacy stems from a dual mechanism of action: it functions as a potassium channel opener, which leads to arterial vasodilation, and also as a nitric oxide (NO) donor, mimicking the action of organic nitrates to cause venous vasodilation.[1] This combined action reduces both the preload and afterload on the heart, thereby alleviating myocardial oxygen demand and improving coronary blood flow.
The synthesis of Nicorandil has evolved to prioritize safety and efficiency. Early synthetic routes often involved hazardous intermediates. The contemporary approach, which is the focus of this guide, involves the O-nitration of the stable precursor, N-(2-Hydroxyethyl)nicotinamide. This method, particularly the use of a mixed acid system of nitric acid, acetic acid, and acetic anhydride, offers a more controlled and industrially viable process.[2][3]
Characterization of the Precursor: N-(2-Hydroxyethyl)nicotinamide
A thorough understanding of the starting material is fundamental to a successful synthesis. N-(2-Hydroxyethyl)nicotinamide is a stable, crystalline solid at room temperature.
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide | [4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the pyridine ring, the methylene protons of the ethyl chain, and the hydroxyl and amide protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the hydroxyethyl group.[5]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches of the pyridine ring.
Synthesis Protocol: From Precursor to Final Product
This section details the two-stage process for the synthesis of Nicorandil: the preparation of the N-(2-Hydroxyethyl)nicotinamide precursor, followed by its O-nitration.
Stage 1: Synthesis of N-(2-Hydroxyethyl)nicotinamide
This protocol is based on the reaction of nicotinic acid with ethanolamine.[4]
Materials and Reagents:
-
Nicotinic acid
-
Ethanolamine
-
Isopropyl alcohol
-
Isopropyl ether
-
Heating mantle with magnetic stirrer
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, create a mixture of nicotinic acid and ethanolamine.[6]
-
Heat the mixture to 50-70°C with continuous stirring. The reaction is typically carried out for 30 minutes to 10 hours.[6]
-
After the reaction, add isopropyl alcohol to dissolve the product, forming a solution.[6]
-
Continue to heat and stir the solution at 50-70°C.[6]
-
Cool the solution to 30-45°C.[6]
-
To induce precipitation, add isopropyl ether to the cooled solution.[6]
-
Further cool the mixture to promote complete crystallization of N-(2-Hydroxyethyl)nicotinamide.[6]
-
Collect the crystalline product by filtration, wash with a small amount of cold isopropyl ether, and dry under vacuum.
Stage 2: O-Nitration of N-(2-Hydroxyethyl)nicotinamide to Nicorandil
This protocol utilizes a safer mixed-acid system for the nitration reaction.[2][3]
Materials and Reagents:
-
N-(2-Hydroxyethyl)nicotinamide
-
Glacial acetic acid
-
68% Nitric acid
-
Acetic anhydride
-
24% Aqueous ammonia
-
Three-necked round-bottom flask equipped with a magnetic stirrer, temperature probe, and dropping funnel
-
Ice bath
Procedure:
-
In a three-necked flask purged with nitrogen, charge glacial acetic acid followed by 68% nitric acid.[2]
-
Cool the mixture to 15-20°C using an ice bath.[2]
-
Slowly add acetic anhydride dropwise while maintaining the temperature between 15-20°C. This reaction is exothermic.[2]
-
Stir the resulting nitrating mixture for approximately 15 minutes.[2]
-
In a semi-batch process, add N-(2-Hydroxyethyl)nicotinamide portion-wise to the nitrating mixture, ensuring the reaction temperature does not exceed 22°C.[2][3]
-
After the addition is complete, stir the reaction mixture at 22°C for 30-60 minutes. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).[2][3]
-
Carefully quench the reaction by slowly pouring the mixture into a chilled 24% aqueous ammonia solution, ensuring the temperature does not exceed 35°C.[2][3]
-
Cool the resulting suspension to 0-5°C and stir for at least 30 minutes to precipitate the crude Nicorandil.[3]
-
Collect the crude product by filtration and wash with a small amount of cold water.[2][3]
Purification and Characterization of Nicorandil
Purification:
The crude Nicorandil can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot water or an ethanol/ether mixture.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40°C.[3]
Characterization:
The identity and purity of the synthesized Nicorandil should be confirmed by various analytical techniques.
| Property | Value | Source |
| IUPAC Name | N-(2-(nitrooxy)ethyl)nicotinamide | |
| Molecular Formula | C₈H₉N₃O₄ | |
| Molecular Weight | 211.17 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 89-92°C | [7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of Nicorandil will show characteristic shifts for the protons on the pyridine ring, the two methylene groups of the ethyl chain, and the amide proton.
-
IR Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch from the precursor and the appearance of strong asymmetric and symmetric stretching bands for the nitrate ester group (typically around 1640 cm⁻¹ and 1270 cm⁻¹). The amide N-H and C=O stretches will remain.[7]
Analytical Quality Control
High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the reaction progress and assessing the purity of the final Nicorandil product.
HPLC Method Parameters:
| Parameter | Value | Source |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | [8][9] |
| Mobile Phase | Acetonitrile and 0.02 M potassium dihydrogen orthophosphate (40:60 v/v) | [8] |
| Flow Rate | 0.8 - 1.0 mL/min | [8][9] |
| Detection Wavelength | 254 nm or 256 nm | [8][9] |
| Column Temperature | 30°C | [10] |
This method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[8]
Safety and Handling
Nitration reactions are inherently hazardous and must be conducted with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[11]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[11]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. The use of an ice bath and slow, controlled addition of reagents is mandatory.
-
Quenching: The quenching of the reaction mixture with aqueous ammonia is also exothermic and should be done slowly and with efficient cooling.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
Workflow and Pathway Diagrams
Synthetic Pathway
Caption: Synthetic route from N-(2-Hydroxyethyl)nicotinamide to Nicorandil.
Experimental Workflow
Caption: Step-by-step experimental workflow for Nicorandil synthesis.
Conclusion
The synthesis of Nicorandil from N-(2-Hydroxyethyl)nicotinamide via a controlled O-nitration process represents a significant advancement in the safe and efficient production of this vital cardiovascular drug. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and drug development professionals can confidently and reproducibly synthesize high-purity Nicorandil. The integration of robust analytical quality control measures ensures the final product meets the stringent standards required for pharmaceutical applications.
References
- Patil, V. D., & Viswanathan, C. L. (1999). Synthesis of Nicorandil: An Antianginal Agent. Indian Journal of Pharmaceutical Sciences, 61(4), 237-239.
- WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents. (n.d.).
-
Luz, G. D. (2014). Development of oral tablets containing Nicorandil. repositorio.ul.pt. [Link]
- KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents. (n.d.).
-
N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- EP2658839A1 - Process for the manufacture of nicorandil - Google Patents. (n.d.).
- WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents. (n.d.).
- CN113121425A - Nicorandil impurity compound, and preparation method, detection method and application thereof - Google Patents. (n.d.).
-
Nicorandil patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved January 26, 2026, from [Link]
-
N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- CN109516951B - Preparation method of nicorandil trimer - Google Patents. (n.d.).
- S.C. Chaturvedi, P. K. Sharma, and M. C. Sharma. (2003). HPLC Method for the Estimation of Nicorandil. Asian Journal of Chemistry, 15(3-4), 1297-1300.
-
Nitration reaction safety. (2023, June 6). YouTube. [Link]
-
Nicorandil | C8H9N3O4 | CID 47528. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Lee, S. H., et al. (2004). HPLC Method for the Determination of Nicorandil in Human Plasma. Biomolecules & Therapeutics, 12(3), 143-147.
- Patil, V. D., & Viswanathan, C. L. (1999). Synthesis of Nicorandil. Indian Journal of Pharmaceutical Sciences, 61(4), 237-239.
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). Organic Process Research & Development, 13(4), 698-701. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. [Link]
- Al-Okbi, A. K., et al. (2016). Spectrophotometric Determination of Nicorandil in Bulk and Pharmaceutical Formulation Using Phospho-Molybdenum Blue Complex. Journal of Analytical & Bioanalytical Techniques, 7(5).
-
2-NITRO-p-CYMENE. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
- N-(2-hydroxyethyl)-ethylenediamine-based ionic liquids: Synthesis, structural characterization, thermal, dielectric and catalytic properties. (2014). Journal of Molecular Liquids, 197, 349-356.
-
Nitration Reactions in Pharma Intermediates. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]
-
Characteristics peaks of nicorandil in FT-IR spectrum. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Nitration of N-(2-Hydroxyethyl)isonicotinamide to Nicorandil
An Application Note for the Synthesis of Nicorandil from N-(2-Hydroxyethyl)isonicotinamide
Abstract
Nicorandil, an anti-anginal agent with a unique dual mechanism of action, is a critical therapeutic for cardiovascular diseases.[1] Its synthesis, involving the nitration of an alcohol, presents significant safety and efficiency challenges. This document provides a comprehensive guide for the O-nitration of this compound to produce Nicorandil. Moving beyond rudimentary protocols, this guide elucidates the mechanistic rationale for employing a safer, industrially viable nitrating system composed of nitric acid, acetic acid, and acetic anhydride.[2] We present detailed, self-validating protocols for synthesis, purification, and characterization, designed for researchers and drug development professionals. The methodologies described herein are optimized for high yield, purity, and, most importantly, operational safety, addressing the inherent risks associated with traditional nitration agents like fuming nitric or mixed acids.[3]
Introduction: The Synthetic Challenge of Nicorandil
Nicorandil, chemically N-[2-(nitroxy)ethyl]-pyridine-3-carboxamide, functions as both a potassium channel opener and a nitric oxide donor, making it highly effective in the management of angina pectoris.[4] The core of its synthesis lies in the esterification of the primary alcohol in the this compound precursor to a nitrate ester.
Historically, this transformation has been achieved using aggressive nitrating agents such as fuming nitric acid or a mixture of concentrated nitric and sulfuric acids (mixed acid).[5] While effective, these methods are fraught with peril, especially during scale-up. They are characterized by:
-
Extreme Exothermicity: The reactions generate substantial heat, requiring robust cooling systems to prevent thermal runaway.[3]
-
Corrosivity and Toxicity: The reagents are highly corrosive and produce toxic nitrogen oxide gases.[6]
-
Formation of Unstable Byproducts: The strongly oxidizing conditions can lead to the formation of dangerous and unpredictable side products.[2]
To circumvent these issues, modern process chemistry has shifted towards milder and more controllable nitrating systems. This guide focuses on a well-documented and safer alternative that utilizes a mixture of non-fuming nitric acid and acetic anhydride in acetic acid.[2][5] This system generates acetyl nitrate in situ, a less aggressive but highly effective nitrating agent for alcohols, thereby enhancing the safety and reproducibility of the synthesis without compromising yield or purity.
Mechanistic Rationale: Acetyl Nitrate vs. Mixed Acid
The use of an acetic anhydride-nitric acid system is a deliberate choice rooted in chemical reactivity and process safety. Acetic anhydride reacts with nitric acid to form the active nitrating species, acetyl nitrate (CH₃COONO₂).
Reaction: (CH₃CO)₂O + HNO₃ → CH₃COONO₂ + CH₃COOH
This in situ generation is critical. Acetyl nitrate is a more selective and less violently reactive O-nitrating agent compared to the nitronium ion (NO₂⁺) generated in highly acidic H₂SO₄/HNO₃ mixtures. The reaction proceeds via a less exothermic pathway, making temperature control more manageable and significantly reducing the risk of runaway side reactions. This choice directly addresses the primary safety concerns of traditional methods.[3]
Caption: Overall synthetic workflow for Nicorandil.
Materials and Equipment
Reagents
-
This compound (≥98% purity)
-
Nitric Acid (68-70% w/w)
-
Acetic Anhydride (≥99%)
-
Glacial Acetic Acid
-
Ammonia Solution (24% w/w)
-
Deionized Water (for recrystallization)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Disodium Hydrogen Phosphate (Anhydrous, Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
Equipment
-
Three-neck round-bottom flask with magnetic stirrer and thermocouple
-
Ice bath and/or cryostat for temperature control
-
Dropping funnel
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum oven
-
High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Critical Safety Protocols
Nitration chemistry is inherently hazardous. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (butyl rubber or thick nitrile), and chemical splash goggles with a full-face shield.
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood with sufficient ventilation to prevent the accumulation of corrosive vapors and toxic nitrogen oxides.[6]
-
Temperature Monitoring: The reaction is exothermic. Constant temperature monitoring with an accurate probe and a reliable cooling system (ice bath or cryostat) is essential. Never leave the reaction unattended.
-
Quenching Procedure: The addition of the acidic reaction mixture to the ammonia base is also highly exothermic. This must be done slowly, with vigorous stirring and external cooling, to prevent boiling and splashing.
-
Spill Management: Keep a spill kit containing a suitable neutralizing agent (e.g., sodium bicarbonate) readily accessible.
Detailed Experimental Protocols
This synthesis is performed in a semi-batch process where the substrate is added to the pre-formed nitrating agent to ensure maximum temperature control.[3]
Protocol 4.1: Preparation of the Nitrating Mixture
Causality: This step generates the active nitrating species, acetyl nitrate, in situ. Preparing it beforehand and controlling its temperature ensures that the subsequent nitration reaction begins under well-defined and safe conditions.
-
In a three-neck flask equipped with a stirrer, thermocouple, and dropping funnel, add 4.5 parts by weight of glacial acetic acid for every 1 part by weight of 68% nitric acid (e.g., 45 g acetic acid to 10 g nitric acid).
-
Cool the mixture to 15°C using an ice bath.
-
Slowly add 3 parts by weight of acetic anhydride (e.g., 30 g) dropwise via the dropping funnel. The addition is exothermic; maintain the internal temperature between 15-20°C by adjusting the addition rate.[3]
-
Once the addition is complete, stir the mixture at 20-22°C for 15 minutes to ensure complete formation of the nitrating agent.
Protocol 4.2: O-Nitration Reaction
Causality: Adding the this compound substrate in portions allows the cooling system to dissipate the heat generated from the exothermic nitration, preventing a dangerous temperature increase.[3]
-
Maintain the temperature of the nitrating mixture at 22°C.
-
Add the this compound substrate in small portions over approximately 15-30 minutes. The total amount should correspond to the stoichiometry of the reaction.
-
Ensure the internal temperature does not exceed 25°C during the addition. The reaction mixture will typically turn a yellow-brown color.[2]
-
After the addition is complete, stir the system for 30-60 minutes at 22°C.
-
Monitor the reaction's progress by HPLC until the starting material is consumed (<1%).[3]
Caption: Step-by-step experimental workflow.
Protocol 4.3: Product Isolation and Purification
Causality: Quenching in aqueous ammonia neutralizes the corrosive acids and precipitates the Nicorandil product, which is poorly soluble in the basic aqueous medium. Cooling before filtration maximizes the recovery of the solid product. Recrystallization from water is an effective method for removing residual inorganic salts and organic impurities.[2]
-
In a separate large beaker, prepare an aqueous ammonia solution and cool it to 0-5°C in an ice bath.
-
Slowly pour the completed reaction mixture into the cold ammonia solution with vigorous stirring. This step is highly exothermic; carefully control the addition rate to maintain the temperature of the quenching mixture below 35°C.[2]
-
Once the addition is complete, a solid precipitate will have formed. Reduce the temperature of the resulting slurry to 5°C and continue stirring for approximately 30-60 minutes.[2]
-
Isolate the solid crude Nicorandil by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove residual ammonia and salts.
-
For purification, transfer the crude solid to a flask and add a minimal amount of hot deionized water to achieve complete dissolution. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum at 40°C for 24-48 hours. A typical yield exceeds 90% with a purity of >99.5%.[2]
Characterization and Quality Control
Verifying the identity and purity of the final product is a non-negotiable step in drug synthesis.
Method 5.1: High-Performance Liquid Chromatography (HPLC)
This method is crucial for determining the purity of the final product and quantifying any related substances or unreacted starting material.[7]
| Parameter | Specification | Rationale |
| Column | Inertsil C8 (250 x 4.6mm, 5µm) or equivalent | Provides good separation for Nicorandil and related impurities.[7] |
| Mobile Phase | A: Phosphate Buffer (pH 6.4) B: Acetonitrile C: Methanol | A gradient elution is typically used for resolving all potential impurities.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for robust separation.[7] |
| Column Temp. | 30°C | Ensures reproducible retention times.[7] |
| Detector | UV at 262 nm | Wavelength of maximum absorbance for Nicorandil.[7] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Expected Result | Purity > 99.5%, individual impurities < 0.1% | Meets typical pharmacopoeial specifications.[5] |
Method 5.2: Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR is used to confirm the functional groups present in the synthesized molecule, providing structural validation.
-
Prepare a KBr pellet containing a small amount of the dried Nicorandil product.[1]
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~3300 cm⁻¹: N-H stretching (amide)
-
~1660 cm⁻¹: C=O stretching (amide I)
-
~1630 & ~1270 cm⁻¹: Asymmetric and symmetric O-N=O stretching (nitrate ester)
-
~1540 cm⁻¹: N-H bending (amide II)
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during quenching (temperature too high). 3. Insufficient cooling before filtration. | 1. Extend reaction time and confirm completion with HPLC. 2. Ensure quenching temperature is maintained below 35°C. 3. Stir the slurry at 5°C for at least 30 minutes before filtering. |
| Product Purity <99% | 1. Incomplete reaction (starting material remains). 2. Formation of side products due to poor temperature control. 3. Inefficient recrystallization. | 1. Ensure reaction goes to completion. 2. Strictly adhere to temperature limits during agent prep and reaction. 3. Re-recrystallize the product, ensuring slow cooling for better crystal formation. |
| Formation of Brown Nitrous Vapors | Temperature excursion during reaction, leading to decomposition.[2] | This indicates a loss of control. If minor, ensure cooling is re-established. If significant, the reaction may need to be safely quenched immediately. Review cooling capacity and addition rates for future runs. |
References
- CN113121425A - Nicorandil impurity compound, and preparation method, detection method and application thereof - Google Patents. (n.d.).
-
Patil, V. D., & Viswanathan, C. L. (1999). Synthesis of Nicorandil: An Antianginal Agent. Indian Journal of Pharmaceutical Sciences, 61(5), 304-305. Retrieved from [Link]
- KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents. (n.d.).
- CN103370301A - Process for the manufacture of nicorandil - Google Patents. (n.d.).
-
Process for the manufacture of nicorandil - Eureka | Patsnap. (n.d.). Retrieved January 26, 2026, from [Link]
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An Improved Process For The Preparation Of Nicorandil. - Quick Company. (n.d.). Retrieved January 26, 2026, from [Link]
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Dash, R. N., et al. (2017). Development of Bioadhesive Buccal Tablets of Nicorandil Using a Factorial Approach. Advanced Pharmaceutical Bulletin, 7(4), 621–630. Retrieved from [Link]
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Mukhopadhyay, S., et al. (2010). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of ChemTech Research, 2(2), 397-404. Retrieved from [Link]
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Nitration reaction safety - YouTube. (2024, June 6). Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols for In Vivo Studies of N-(2-Hydroxyethyl)isonicotinamide in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies of N-(2-Hydroxyethyl)isonicotinamide in animal models. This document synthesizes technical data with practical insights to ensure scientifically robust and reproducible experimental outcomes.
Introduction and Scientific Rationale
This compound is a key metabolite of the antianginal drug Nicorandil.[1][2][3] Nicorandil, a hybrid drug, functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor.[1][3] Upon administration, Nicorandil is metabolized to this compound and nitric oxide, both of which contribute to its pharmacological effects, including vasodilation and cardioprotection.[1] Understanding the in vivo behavior of this compound is crucial for elucidating the complete mechanistic profile of Nicorandil and for exploring the potential therapeutic applications of this metabolite itself.
The primary rationale for conducting in vivo studies with this compound is to dissect its specific pharmacological and toxicological properties, independent of the nitric oxide-donating function of the parent drug, Nicorandil. Such studies are essential for a comprehensive understanding of the drug's overall safety and efficacy profile.
Mechanism of Action and Key Signaling Pathways
The principal mechanism of action of this compound is intrinsically linked to its role as a metabolite of Nicorandil.[1] While Nicorandil itself has a dual mechanism, its metabolite, this compound, is understood to contribute to the activation of ATP-sensitive potassium channels. This action leads to the hyperpolarization of vascular smooth muscle cells, resulting in vasodilation and increased blood flow.[1]
Below is a diagram illustrating the proposed signaling pathway.
Caption: A typical workflow for a pharmacokinetic study in rodents.
Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Nicorandil and its primary metabolite, this compound, based on a study in beagle dogs. [4]
| Parameter | Nicorandil (i.v.) | Nicorandil (p.o.) | This compound (from Nicorandil) |
|---|---|---|---|
| Dose | 2.5 mg/kg | 2.5 mg/kg | N/A |
| t1/2 (h) | 0.73 ± 0.11 | - | 3.09 ± 0.25 (from i.v.), 3.69 ± 0.88 (from p.o.) |
| Vdarea (L/kg) | 0.67 ± 0.04 | - | - |
| Total Plasma Clearance (mL/min/kg) | 13.50 ± 1.05 | - | - |
| tmax (h) | - | 0.58 ± 0.11 | - |
| Oral Bioavailability | - | 0.72 ± 0.07 | - |
Data presented as mean ± standard deviation.
Toxicology and Safety Assessment
A thorough toxicological evaluation is paramount in preclinical drug development. While specific toxicology data for this compound is limited, information on related compounds like Nicotinamide and Neonicotinoids can provide some guidance. [5][6][7]
Acute Toxicity Study Design
An acute toxicity study provides initial information on the potential adverse effects of a single high dose of the compound.
-
Animal Model: Wistar rats (male and female).
-
Dose Levels: A control group and at least three dose levels (e.g., low, mid, high).
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions).
-
Body weight changes.
-
Mortality.
-
Gross pathology at necropsy.
-
Sub-chronic Toxicity Study Design
A sub-chronic study (e.g., 28 or 90 days) provides insights into the effects of repeated dosing.
-
Animal Model: Wistar rats and Beagle dogs (one rodent and one non-rodent species are typically required for regulatory submissions).
-
Dose Levels: A control group and three dose levels.
-
Parameters to Monitor:
-
In addition to the parameters in the acute study:
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Organ weights.
-
Histopathology of major organs and tissues.
-
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic potential of this compound in relevant disease models. Given its relationship to Nicorandil, models of cardiovascular disease are of primary interest.
Protocol for a Rat Model of Hypertension
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Acclimatization: Acclimatize animals for at least one week with regular handling.
-
Baseline Measurements: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Dosing: Administer the compound daily via the desired route (e.g., oral gavage) for a specified duration (e.g., 4 weeks).
-
Monitoring: Monitor blood pressure and heart rate at regular intervals throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for biomarker analysis and tissues for histopathology or molecular analysis.
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. For example, comparisons between two groups can be performed using a t-test, while comparisons between multiple groups may require an analysis of variance (ANOVA) followed by a post-hoc test. The choice of statistical test should be justified based on the experimental design and data distribution.
References
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- Sakai K, Akima M, Hata S, Uchida Y. Pharmacodynamic and metabolism studies on a new coronary vasodilator, N-(2-hydroxyethyl) nicotinamide nitrate (SG-75). Jpn J Pharmacol. 1980;30(5):635-44.
- ResearchGate. Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate).
- Weth F, Lukas I, Klein J. Effects of nicotinamide on central cholinergic transmission and on spatial learning in rats. Naunyn Schmiedebergs Arch Pharmacol. 1999;360(4):426-32.
- Anadón A, Martínez-Larrañaga MR, Martínez MA, Castellano V, Martínez M, Bernal J. Mechanism of Neonicotinoid Toxicity: Impact on Oxidative Stress and Metabolism. Annu Rev Pharmacol Toxicol. 2018;58:125-144.
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- Frontiers. Pharmacokinetics of a single oral administration of two cannabidiol formulations in fed and fasted horses.
- RSC Publishing. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- MDPI. Nicotinamide Riboside Supplementation to Suckling Male Mice Improves Lipid and Energy Metabolism in Skeletal Muscle and Liver in Adulthood.
- MDPI. Promising Protocol for In Vivo Experiments with Betulin.
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Application Notes and Protocols for the Experimental Use of N-(2-Hydroxyethyl)isonicotinamide in Canine Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of N-(2-Hydroxyethyl)isonicotinamide in canine models. This document outlines the scientific rationale, detailed protocols for formulation and administration, pharmacokinetic and pharmacodynamic assessments, and essential ethical considerations. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a derivative of isonicotinamide, an isomer of nicotinamide (a form of vitamin B3). While research on this specific compound is emerging, the broader family of nicotinamide and its derivatives has demonstrated significant anti-inflammatory properties.[1][2][3][4] The scientific basis for exploring this compound in canine models stems from the established immunomodulatory effects of related compounds, which are mediated through various signaling pathways, including the inhibition of pro-inflammatory cytokines and modulation of poly(ADP-ribose) polymerase (PARP) and nuclear factor-kappa B (NF-κB) pathways.[2][3][5][6]
The potential therapeutic applications in dogs could span a range of inflammatory conditions. This document provides the foundational protocols to investigate the viability of this compound as a novel therapeutic agent in veterinary medicine.
Pre-formulation and Formulation
A critical first step in preclinical evaluation is the development of a stable and bioavailable drug formulation. The choice of formulation will depend on the intended route of administration and the physicochemical properties of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| Melting Point | 136-138 °C | |
| Boiling Point | 220 °C | |
| Solubility | Soluble in water (191 g/L), ethanol, DMSO, methanol, chloroform. |
Protocol for Oral Solution Formulation
This protocol describes the preparation of a liquid formulation suitable for oral administration in dogs. Polyethylene glycol (PEG) and propylene glycol are common excipients in veterinary formulations due to their safety and solubilizing properties.[7][8][9]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile amber glass bottles
Protocol:
-
Solubility Assessment (Recommended Preliminary Step): Determine the solubility of this compound in various ratios of PEG 400 and PG to identify the optimal vehicle composition.
-
Vehicle Preparation: Prepare the desired vehicle by mixing PEG 400 and PG in the predetermined ratio (e.g., 60:40 PEG 400:PG).
-
Dissolution: Slowly add the accurately weighed this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Gentle Warming (Optional): If dissolution is slow, gently warm the mixture to no more than 40°C to aid in solubilization. Avoid excessive heat to prevent degradation.
-
Final Volume Adjustment: Once completely dissolved, add sterile water to reach the final desired concentration and volume.
-
Sterile Filtration and Storage: Filter the final solution through a 0.22 µm sterile filter into sterile amber glass bottles to protect from light. Store at controlled room temperature or as determined by stability studies.
In Vivo Experimental Protocols in Dogs
All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Ethical Considerations
Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement). This includes using the minimum number of animals required to obtain statistically significant results and employing methods that minimize pain and distress.
Dose Determination
For a novel compound, a dose-range finding study is essential.
Protocol: Dose-Range Finding Study
-
Starting Dose Selection: The starting dose can be estimated from in vitro efficacy data or extrapolated from data on similar compounds. A conservative starting point is crucial.
-
Dose Escalation: Administer escalating doses to small groups of dogs (e.g., n=2-3 per group). A common approach is to use a geometric progression (e.g., 1x, 3x, 10x of the starting dose).
-
Toxicity Monitoring: Closely monitor the animals for any adverse effects. Clinical signs of toxicity in dogs can include vomiting, diarrhea, lethargy, changes in appetite or water consumption, and neurological signs.
-
Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause unacceptable toxicity. This will inform the dose selection for subsequent efficacy studies.
Pharmacokinetic (PK) Study
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Canine Pharmacokinetic Study
-
Animal Preparation: Fast the dogs overnight (with free access to water) before drug administration.
-
Drug Administration: Administer the formulated this compound orally via gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the cephalic or jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), using appropriate software.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a canine pharmacokinetic study of this compound.
Pharmacodynamic (PD) Study: Canine Inflammation Model
To evaluate the anti-inflammatory effects of this compound, a validated canine inflammation model can be utilized. The kaolin-induced paw inflammation model is a well-established method.[5]
Protocol: Kaolin-Induced Paw Inflammation Study
-
Baseline Measurements: Before inducing inflammation, record baseline measurements for parameters such as paw volume, skin temperature, and pain threshold (e.g., using a pressure algometer).
-
Induction of Inflammation: Anesthetize the dogs and inject a sterile kaolin suspension into the paw pad of one hind limb. The contralateral limb can serve as a control.
-
Treatment Groups: Divide the dogs into treatment groups: vehicle control, positive control (e.g., a known NSAID), and this compound at various doses.
-
Drug Administration: Administer the respective treatments orally at specified time points relative to the induction of inflammation.
-
Assessment of Inflammation: Measure the inflammatory parameters at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-induction.
-
Paw Edema: Measure the change in paw volume using a plethysmometer.
-
Hyperalgesia: Assess the pain threshold by measuring the withdrawal response to a calibrated pressure stimulus.
-
Lameness Score: Visually assess and score the degree of lameness.
-
-
Data Analysis: Compare the inflammatory parameters between the treatment groups and the vehicle control to determine the anti-inflammatory efficacy of this compound.
Potential Signaling Pathways
The anti-inflammatory effects of nicotinamide and its derivatives are thought to be mediated through several key signaling pathways. Understanding these pathways can help in designing mechanistic studies.
Potential Anti-Inflammatory Signaling Pathways of this compound
Caption: Putative anti-inflammatory signaling pathways of this compound.
Data Interpretation and Troubleshooting
Pharmacokinetic Data:
-
High Variability: High inter-individual variability in PK parameters can be due to differences in metabolism, gastrointestinal motility, or formulation issues. Ensure consistent fasting and administration techniques.
-
Low Bioavailability: Poor oral bioavailability may indicate low solubility, poor absorption, or extensive first-pass metabolism. Formulation optimization may be required.
Pharmacodynamic Data:
-
Lack of Efficacy: If no anti-inflammatory effect is observed, consider if the doses were sufficient to achieve therapeutic concentrations (correlate with PK data). The model itself may also need refinement.
-
Unexpected Adverse Events: Thoroughly document and investigate any adverse events. These may be related to the compound's mechanism of action or off-target effects.
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in canine models. By following these detailed protocols and adhering to strict ethical guidelines, researchers can generate robust and reliable data to evaluate the therapeutic potential of this compound in veterinary medicine.
References
-
Borer, L., Giraudel, J. M., Toutain, P. L., & Lees, P. (2009). Paw inflammation model in dogs for preclinical pharmacokinetic/pharmacodynamic investigations of nonsteroidal anti-inflammatory drugs. Journal of Pharmacological and Toxicological Methods, 59(3), 131-141. [Link]
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Cunha, F. Q., et al. (2011). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. European Journal of Pharmacology, 668(1-2), 159-166. [Link]
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Fukuda, M., et al. (2000). Comparison of nicotinamide, ethylurea and polyethylene glycol as carriers for nifedipine solid dispersion systems. International Journal of Pharmaceutics, 203(1-2), 11-21. [Link]
- Google Patents. (2014). Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.
-
Hassan, M. I., et al. (2023). Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies. Bioorganic Chemistry, 134, 106465. [Link]
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Kesisoglou, F., & Wu, Y. (2016). Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate. The AAPS Journal, 18(4), 987–996. [Link]
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Mondal, A., et al. (2019). Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. Scientific Reports, 9(1), 10253. [Link]
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Reddy, M. V., et al. (2022). Editorial: Pharmacokinetic evaluation and modeling of clinically significant drug metabolites, Volume II. Frontiers in Pharmacology, 13, 1095057. [Link]
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Unger, S., et al. (2021). Guideline on the conduct of bioequivalence studies for veterinary medicinal products. Journal of Veterinary Pharmacology and Therapeutics, 44(5), 653-677. [Link]
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Ungerstedt, J. S., et al. (2003). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical & Experimental Immunology, 131(1), 48-52. [Link]
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U.S. Food and Drug Administration. (2009). Guidance for Industry: Bioanalytical Method Validation. [Link]
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van der Aar, E., et al. (2011). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. The Journal of Clinical Endocrinology and Metabolism, 96(11), 3450-3459. [Link]
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Wikipedia. (2023). Isonicotinamide. [Link]
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World Health Organization. (2001). Handbook: Good Laboratory Practice (GLP). [Link]
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N-(2-Hydroxyethyl)isonicotinamide: A Comprehensive Technical Guide for Researchers
Abstract
This document provides a detailed technical guide on N-(2-Hydroxyethyl)isonicotinamide, a significant research chemical primarily recognized as the principal metabolite of the antianginal drug, Nicorandil. While its role in the metabolic pathway of Nicorandil is well-established, this guide also explores its fundamental chemical properties, potential independent biological activities, and provides detailed protocols for its analysis. This resource is intended for researchers, scientists, and professionals in drug development, offering a consolidated repository of technical information to facilitate further investigation into this molecule.
Introduction and Chemical Identity
This compound, also known by synonyms such as N-(2-Hydroxyethyl)-4-pyridinecarboxamide and SG-86, is a nicotinamide derivative.[1][2] It is a stable, crystalline solid at room temperature.[3] The primary context of its scientific investigation has been as the denitrated metabolite of Nicorandil, a potassium channel activator and nitric oxide donor used in the treatment of angina.[2][4] Pharmacokinetic studies have shown that following oral administration of Nicorandil, this compound is rapidly formed and constitutes a major portion of the urinary metabolites.[4]
While considered to have negligible cardiovascular effects compared to its parent compound, its presence as a significant metabolite necessitates a thorough understanding of its own biochemical and pharmacological profile.[2][4] This guide aims to provide a comprehensive overview of this compound, moving beyond its identity as a mere metabolite to explore its potential as a research chemical in its own right.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research, from designing experiments to interpreting results.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 6265-74-3 | [5] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 136-138 °C | [3] |
| Boiling Point | 220 °C (lit.) | [3] |
| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | [1] |
| Synonyms | N-(2-Hydroxyethyl)-4-pyridinecarboxamide, SG-86, Nicorandil amide | [1][2] |
Synthesis and Metabolism
Synthesis
A common laboratory synthesis of this compound involves the reaction of methyl nicotinate with monoethanolamine. The mixture is heated, and upon cooling, this compound crystallizes, often in high purity, minimizing the need for extensive chromatographic purification.[6]
Metabolic Fate of Nicorandil
The primary route of this compound formation in vivo is through the denitration of Nicorandil.[4] This metabolic conversion is a key aspect of Nicorandil's pharmacology.
Caption: Metabolic pathway of Nicorandil to this compound.
Potential Biological Activities and Research Applications
While early research concluded that this compound possesses little to no vasodilatory activity, its structural similarity to nicotinamide, a form of vitamin B3, suggests potential involvement in other cellular processes.[2][4] It is important to note that, unlike other nicotinamide derivatives, this compound is not a precursor for NAD+ biosynthesis.[6]
Emerging, yet not fully substantiated, areas of research interest include its potential antioxidant, anti-inflammatory, and neuroprotective effects.[6] These potential activities warrant further investigation to delineate any therapeutic potential independent of Nicorandil. As a research chemical, it can be utilized in various studies:
-
Metabolic Studies: As a reference standard in pharmacokinetic and drug metabolism studies of Nicorandil.
-
Pharmacological Screening: To investigate its independent effects on various cellular pathways, particularly those related to inflammation and oxidative stress.
-
Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential therapeutic activities.
Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
Accurate quantification of this compound is crucial for pharmacokinetic and metabolism studies. The following protocol is a representative method for its determination in biological matrices.
Objective: To provide a robust HPLC method for the separation and quantification of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for pH adjustment and improved peak shape)
-
This compound reference standard
-
Internal standard (optional, for improved accuracy)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may need optimization based on the specific column and system. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
Protocol Workflow:
Caption: Experimental workflow for HPLC analysis of this compound.
Detailed Protocol: Quantification in Plasma
1. Standard Curve Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standards in the range of 0.1 µg/mL to 100 µg/mL.
-
Spike blank plasma with the working standards to create a calibration curve.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard), add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Vortex and transfer to an HPLC vial.
3. HPLC Analysis:
-
Inject 20 µL of the prepared sample onto the HPLC system.
-
Run the analysis using the chromatographic conditions outlined in section 4.1.
4. Data Analysis:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Causality and Self-Validation:
-
Protein Precipitation: The use of acetonitrile effectively removes high molecular weight proteins that can interfere with the analysis and damage the HPLC column.
-
Centrifugation: This step ensures a clear supernatant, free of precipitated proteins, for injection.
-
Evaporation and Reconstitution: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the mobile phase, leading to better peak shape and reproducibility.
-
Calibration Curve: The use of a calibration curve prepared in the same biological matrix as the samples accounts for potential matrix effects and ensures accurate quantification.
Safety and Handling
Based on available data, this compound is not classified as a hazardous substance according to GHS criteria.[1] However, as with any research chemical, standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For the nitric ester derivative, this compound nitric ester, it is classified as Acute Toxicity, Oral, Category 4.
Conclusion
This compound is a research chemical of significant interest primarily due to its role as the main metabolite of Nicorandil. While it appears to be pharmacologically less active than its parent compound in the cardiovascular system, its complete biological profile remains an area for further exploration. The analytical methods provided in this guide offer a solid foundation for researchers to accurately quantify this compound in biological matrices, enabling more detailed pharmacokinetic and metabolism studies. Future research should focus on elucidating any potential independent biological effects of this compound to fully understand its role in human physiology and pharmacology.
References
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PubChem. N-(2-hydroxyethyl)nicotinamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
-
PubMed. Pharmacodynamic and metabolism studies on a new coronary vasodilator, N-(2-hydroxyethyl) nicotinamide nitrate (SG-75). [Link]
-
SIELC Technologies. Separation of Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- on Newcrom R1 HPLC column. [Link]
-
Scribd. HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography. [Link]
-
Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]
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- 1. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N-(2-Hydroxyethyl)nicotinamide (EVT-1178873) | 6265-73-2 [evitachem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Pharmacodynamic and metabolism studies on a new coronary vasodilator, N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Buy N-(2-Hydroxyethyl)nicotinamide | 6265-73-2 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Hydroxyethyl)isonicotinamide
Introduction
N-(2-Hydroxyethyl)isonicotinamide is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Nicorandil, a potassium channel activator used for the treatment of angina. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting for common impurities encountered during its synthesis, offering practical solutions and the underlying chemical principles to empower researchers in their process development and quality control efforts.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
FAQ 1: My reaction seems incomplete. I'm observing starting materials in my crude product analysis. What's causing this and how can I improve the conversion rate?
Answer:
The presence of unreacted starting materials, primarily isonicotinic acid and ethanolamine, is a common issue indicating incomplete reaction. Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: The amidation reaction, while generally straightforward, requires adequate time and thermal energy to proceed to completion. A patent for a related synthesis suggests that heating for several hours is often necessary.[1]
-
Suboptimal Molar Ratio: While a 1:1 molar ratio of isonicotinic acid (or its activated derivative) to ethanolamine is stoichiometrically correct, using a slight excess of one reagent can sometimes drive the reaction to completion. However, this must be balanced with the potential for increased side reactions.
-
Inefficient Activation of Carboxylic Acid: Direct amidation of a carboxylic acid with an amine is often slow. Activating the isonicotinic acid, for instance, by converting it to an ester (e.g., methyl isonicotinate) or an acid chloride, can significantly enhance the reaction rate. Another approach involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Troubleshooting Protocol: Driving the Reaction to Completion
-
Reaction Monitoring: Implement in-process monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This will allow you to track the disappearance of starting materials and the formation of the product, providing a clear endpoint for the reaction.
-
Temperature and Time Optimization: If the reaction stalls, consider a modest increase in temperature (e.g., from 60°C to 80°C) or extending the reaction time. Monitor for the formation of degradation products at higher temperatures.
-
Solvent Choice: The choice of solvent can influence reaction kinetics. Polar aprotic solvents like Dimethylformamide (DMF) are often effective for this type of reaction.[3] However, be aware that residual solvent can be an impurity itself if not properly removed.[1]
-
Purification: Unreacted starting materials can typically be removed during workup and purification. Isonicotinic acid, being acidic, can be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution). Ethanolamine, being basic, can be removed with an acidic wash (e.g., dilute HCl). Subsequent recrystallization or column chromatography will further purify the product.
FAQ 2: I've noticed a significant impurity with a higher molecular weight than my desired product in my LC-MS analysis. What is the likely identity of this byproduct?
Answer:
A common higher molecular weight impurity is the di-acylated product, N,N'-bis(isonicotinoyl)aminoethanol . This impurity arises when a second molecule of isonicotinic acid (or its activated form) reacts with the hydroxyl group of the desired this compound product.
Another possibility, though generally less common under standard amidation conditions, is the formation of N,N-bis(2-hydroxyethyl)isonicotinamide , where two molecules of ethanolamine have reacted with one molecule of isonicotinic acid.[4]
Mechanism of Formation (Di-acylation):
This side reaction is favored by:
-
High Temperature and Prolonged Reaction Times: These conditions can provide the necessary energy to overcome the activation barrier for the esterification of the hydroxyl group.
-
Excess Isonicotinic Acid: A high concentration of the isonicotinic acid or its activated derivative increases the probability of a second reaction.
Troubleshooting and Mitigation:
-
Control Stoichiometry: Use a molar ratio of isonicotinic acid to ethanolamine that is close to 1:1. A slight excess of ethanolamine may be preferable to an excess of isonicotinic acid to minimize di-acylation.
-
Temperature Control: Maintain the lowest effective temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Purification: This impurity can be separated from the desired product by column chromatography, exploiting the polarity difference between the mono- and di-substituted products.
FAQ 3: My product appears discolored (yellow to brown). What is the source of this coloration and how can I obtain a colorless product?
Answer:
Discoloration, often appearing as a yellow or brown hue, typically points to the formation of degradation products or the presence of impurities in the starting materials.[5][6]
-
Oxidation: Pyridine-containing compounds can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Starting Material Impurities: The purity of the initial isonicotinic acid is crucial. Commercial isonicotinic acid can contain colored impurities from its own synthesis, which can carry through to the final product.[7]
-
Side Reactions: At high temperatures, various side reactions can lead to the formation of complex, colored byproducts.
Troubleshooting and Prevention:
-
Use High-Purity Starting Materials: Ensure the isonicotinic acid and ethanolamine are of high purity. If necessary, recrystallize the isonicotinic acid before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if high temperatures are required.
-
Decolorization: If the crude product is colored, it can often be purified by:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration.
-
Recrystallization: This is a highly effective method for removing both colored and other impurities. Selecting an appropriate solvent system is key. A mixture of isopropyl alcohol and isopropyl ether has been reported as effective for crystallization.[1]
-
Summary of Common Impurities
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | LC-MS peak at m/z 124.04 [M+H]⁺ |
| Ethanolamine | C₂H₇NO | 61.08 | Not typically observed in reverse-phase LC-MS due to high polarity. |
| 2-Aminoethyl isonicotinate | C₈H₁₀N₂O₂ | 166.18 | LC-MS peak at m/z 167.08 [M+H]⁺. Isomeric with the desired product. |
| N,N'-bis(isonicotinoyl)aminoethanol | C₁₄H₁₃N₃O₃ | 271.27 | LC-MS peak at m/z 272.10 [M+H]⁺ |
Visualizing Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and the formation of key impurities.
Caption: Synthesis pathway and common side reactions.
Experimental Protocols
Protocol 1: HPLC Method for In-Process Monitoring and Impurity Profiling
This protocol is a general guideline and should be optimized for your specific instrumentation and product matrix.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve a small amount of the reaction mixture or crude product in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The retention time of this compound is typically shorter than that of its less polar precursor, Nicorandil.[2] Unreacted isonicotinic acid will elute early, while more non-polar impurities like the di-acylated product will have longer retention times.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. A mixture of isopropanol and an anti-solvent like isopropyl ether can be effective.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
References
- WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents.
-
Synthesis of N-(2-hydroxyethyl)nicotinamide - PrepChem.com. Available at: [Link]
- EP2658839B1 - Process for the manufacture of nicorandil - Google Patents.
- KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents.
- US6013801A - Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine - Google Patents.
-
Nicotinamide-impurities | Pharmaffiliates. Available at: [Link]
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.
-
N,N-DIETHYLETHANOLAMINE - Ataman Kimya. Available at: [Link]
-
determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]
- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents.
-
Any procedure for the esterification of isonicotinic acid? - ResearchGate. Available at: [Link]
-
Nuclear Substitution Derivatives of Isonicotinic Acid - Sciencemadness. Available at: [Link]
-
Nicotinamide EP Impurity D | CAS 1453-82-3 - Veeprho. Available at: [Link]
-
Preparation method of ethyl nicotinate - Eureka | Patsnap. Available at: [Link]
-
Synthesis of symmetrically substituted 1,4- bis ((aminoalkyl) amino)-5,8- Dimethylanthracene-9,10-diones - ResearchGate. Available at: [Link]
-
Ethanolamine | C2H7NO | CID 700 - PubChem - NIH. Available at: [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides - Bulletin of the Karaganda university. Available at: [Link]
-
Ethanolamine - Wikipedia. Available at: [Link]
- US2904552A - Production of nicotinamide and isonicotinamide - Google Patents.
- EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents.
-
New polymorphs of isonicotinamide and nicotinamide | Request PDF - ResearchGate. Available at: [Link]
- US2748137A - Process for preparing isonicotinic acid - Google Patents.
Sources
- 1. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents [patents.google.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. prepchem.com [prepchem.com]
- 4. N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE | 70892-82-9 [chemicalbook.com]
- 5. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]
- 6. EP2658839B1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]
- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
Technical Support Center: N-(2-Hydroxyethyl)isonicotinamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of N-(2-Hydroxyethyl)isonicotinamide, a key intermediate in various pharmaceutical applications. It addresses common experimental failures with a focus on the underlying chemical principles to empower researchers to diagnose and resolve synthesis challenges effectively.
Troubleshooting Guide: Diagnosing Reaction Failures
This section is structured to help you identify the root cause of a failed or low-yielding reaction by observing the symptoms and systematically investigating the potential issues.
Problem 1: Low to No Product Yield
Q1: I've followed the standard procedure, but my yield of this compound is extremely low or non-existent. What are the most likely causes?
A1: Low or no yield in an amide coupling reaction is a common issue that can typically be traced back to a few critical factors:
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid (isonicotinic acid) and an amine (2-aminoethanol) is generally unfavorable due to an acid-base reaction that forms a stable ammonium salt, which is unreactive towards nucleophilic attack.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If this activation step is inefficient, the reaction will not proceed.
-
Amine Nucleophilicity: The amine must be a free nucleophile to attack the activated carboxylic acid. If the amine is protonated (e.g., as a hydrochloride salt) and a sufficient amount of base is not added to neutralize it, the reaction will fail.[2]
-
Degradation of Reagents or Product: The stability of your starting materials and the product under the reaction conditions is crucial. Side reactions or degradation can significantly reduce your yield.
-
Moisture Contamination: Many coupling agents and activated intermediates are sensitive to moisture. Water can hydrolyze activated esters or coupling agents, leading to the regeneration of the starting carboxylic acid and inactivation of the reagents.[3][4]
Q2: How can I confirm if my carboxylic acid is being properly activated?
A2: The method of confirmation depends on your chosen activation strategy:
-
Using Coupling Agents (e.g., EDC, DCC): When using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), the initial step is the formation of a highly reactive O-acylisourea intermediate.[1][4][5] You can monitor the reaction progress by Thin Layer Chromatography (TLC). Spot a small aliquot of the reaction mixture after adding the coupling agent (but before adding the amine). You should see the spot corresponding to your starting isonicotinic acid disappear or diminish, and a new, typically less polar, spot of the activated intermediate appear.
-
Formation of an Acid Chloride (e.g., with SOCl₂ or Oxalyl Chloride): If you are converting the isonicotinic acid to an acid chloride, you can monitor this by IR spectroscopy. You should see the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber, characteristic of an acid chloride. However, be aware that incomplete reaction or the formation of an anhydride can complicate interpretation.[6]
Q3: My amine is a hydrochloride salt. How much base should I add?
A3: You need to add at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt and liberate the free amine. It is common practice to use a slight excess (1.1 to 1.5 equivalents) of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA).[7] The choice of base is important; for instance, DIEA is bulkier and less likely to cause side reactions than TEA.
Q4: I suspect my reagents are old or degraded. How can I check their quality?
A4:
-
Isonicotinic Acid: This is generally a stable solid. However, it's good practice to ensure it is dry. You can dry it in a vacuum oven at a moderate temperature if you suspect it has absorbed moisture.
-
2-Aminoethanol: This is a viscous liquid that can absorb water and carbon dioxide from the atmosphere. It's best to use a freshly opened bottle or to distill it under reduced pressure if you suspect it's old.
-
Coupling Agents (EDC, DCC): These are moisture-sensitive. Store them in a desiccator. If an EDC-mediated reaction is failing, and you've ruled out other factors, a fresh bottle of EDC is often a simple solution.
Problem 2: Impure Product and Difficult Purification
Q1: My reaction seems to have worked, but the final product is contaminated with a persistent impurity. What could it be?
A1: In carbodiimide-mediated couplings, the most common impurity is the N-acylurea byproduct.[5] This forms when the O-acylisourea intermediate, instead of reacting with the amine, rearranges. This rearrangement is a known side reaction and can be minimized by using solvents with low dielectric constants (e.g., dichloromethane, chloroform).[5]
Another common impurity is the unreacted starting material. If the reaction has not gone to completion, you will have to separate your product from the remaining isonicotinic acid and 2-aminoethanol.
Q2: How can I remove the N-acylurea byproduct?
A2: The urea byproduct's solubility can make it tricky to remove.
-
For DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.
-
For EDC: The 1-ethyl-3-(3-dimethylaminopropyl)urea byproduct is water-soluble. An acidic aqueous wash (e.g., with dilute HCl) during the workup can help to remove it by protonating the dimethylamino group, making it even more soluble in the aqueous phase.
Q3: My final product appears as a yellow-brown oil or solid, not the expected color. What does this indicate?
A3: A yellow-brown coloration can sometimes indicate the presence of impurities or degradation products.[8] If the reaction was heated, thermal degradation could be a cause. Overly aggressive basic or acidic conditions during workup can also lead to side reactions. Ensure your purification method (e.g., column chromatography, recrystallization) is effective at removing these colored impurities. Monitoring the purification by TLC is essential.
Frequently Asked Questions (FAQs)
Q: What are the recommended reaction conditions for the synthesis of this compound using a coupling agent like EDC?
A: A general and effective protocol is as follows:
-
Dissolve isonicotinic acid (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 2-aminoethanol (1 to 1.2 equivalents). If using the hydrochloride salt of 2-aminoethanol, add 1.1 to 1.5 equivalents of a non-nucleophilic base like DIEA or triethylamine.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 to 1.5 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Perform an aqueous workup to remove the urea byproduct and other water-soluble impurities.
-
Purify the crude product by column chromatography or recrystallization.
Q: Can I run this reaction at a higher temperature to speed it up?
A: While gentle heating can sometimes drive a sluggish reaction to completion, it also increases the risk of side reactions, such as the rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct.[5] For many amide couplings, running the reaction at room temperature or slightly below is optimal.
Q: What analytical techniques are best for characterizing the final product?
A: A combination of techniques is recommended for full characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]
-
FTIR Spectroscopy: To confirm the presence of the amide functional group (C=O and N-H stretches) and the absence of the starting carboxylic acid (broad O-H stretch).
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.[7]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Key Protocols & Data
Protocol: EDC-Mediated Synthesis of this compound
-
To a round-bottom flask charged with a magnetic stir bar, add isonicotinic acid (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Add 2-aminoethanol (1.1 eq).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in small portions over 15 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Recommended | Potential Issue if Deviated |
| Stoichiometry | Amine (1.0-1.2 eq), Coupling Agent (1.1-1.5 eq) | Low Amine/Coupling Agent: Incomplete reaction. Excess: Difficult purification. |
| Temperature | 0 °C to Room Temp | Too High: Increased side reactions (e.g., N-acylurea formation). |
| Solvent | Anhydrous DCM, DMF | Presence of Water: Hydrolysis of coupling agent and activated intermediate. |
| Base | 1.1-1.5 eq of DIEA or TEA (if using amine salt) | Insufficient Base: Amine remains protonated and non-nucleophilic. |
Visualizing the Chemistry
Reaction Mechanism
The following diagram illustrates the general mechanism for carbodiimide-mediated amide bond formation.
Caption: Carbodiimide-mediated amide synthesis pathway.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing reaction failures.
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]
- 9. klivon.com [klivon.com]
Technical Support Center: Purification of N-(2-Hydroxyethyl)isonicotinamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of N-(2-Hydroxyethyl)isonicotinamide. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues observed during experimental work.
Introduction to Purification Challenges
This compound is a key intermediate and a known impurity in the synthesis of pharmaceuticals like Nicorandil.[1][2] Achieving high purity is critical for subsequent synthetic steps and for meeting stringent regulatory standards. The primary purification challenges stem from the compound's polarity, conferred by the pyridine ring, amide, and hydroxyl functional groups. These features can lead to difficulties in separating it from structurally similar impurities and starting materials.
This guide outlines systematic approaches to purification, focusing on recrystallization, column chromatography, and acid-base extraction, and provides solutions to common problems encountered with each technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For the common synthesis involving the reaction of an isonicotinate ester (e.g., ethyl isonicotinate) with ethanolamine, the primary impurities are typically:
-
Unreacted Starting Materials:
-
Ethyl isonicotinate
-
Ethanolamine
-
-
Potential Side-Products:
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Due to the polar nature of this compound, a relatively polar mobile phase will be required.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH), for example, 95:5 or 90:10 (v/v). Adjust the polarity by increasing the proportion of methanol to achieve an Rf value of approximately 0.3-0.5 for the desired product.
-
Visualization: The compound is UV active due to the pyridine ring and can be visualized under a UV lamp at 254 nm.
-
Q3: What analytical techniques are recommended for final purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reversed-phase method is generally suitable.
-
Example HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is typically effective.
-
Detection: UV detection at or near 254 nm.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structural integrity of the purified compound and for identifying any remaining impurities.
Troubleshooting Purification Protocols
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like this compound, especially on a larger scale. The key is selecting an appropriate solvent or solvent system.
A procedure adapted from patent literature suggests the use of an isopropanol/isopropyl ether solvent system.[5]
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound to a minimal amount of hot isopropanol. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Inducing Further Precipitation: Once crystallization has begun at room temperature, slowly add isopropyl ether as an anti-solvent until the solution becomes slightly turbid.
-
Complete Crystallization: Cool the mixture in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropyl ether, and dry them under vacuum.
| Problem | Potential Cause | Solution |
| Product does not crystallize ("oils out"). | The cooling process is too rapid, or the solvent is not ideal. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (isopropanol) and allow it to cool more slowly. Ensure the crude material is reasonably pure before attempting recrystallization. |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was added). | Gently heat the solution to evaporate some of the solvent and re-cool. Alternatively, add a seed crystal or scratch the flask. |
| Low recovery of purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. |
| Product purity is still low after recrystallization. | The impurities have very similar solubility to the product in the chosen solvent system. | Consider a different solvent system. Alternatively, pre-purify the crude material using another technique like column chromatography before recrystallization. |
Column Chromatography
For challenging separations or when a very high degree of purity is required, silica gel column chromatography is a powerful technique.
-
Solvent System Selection: Based on TLC analysis, choose a solvent system that provides good separation between your product and impurities (a ∆Rf of at least 0.2 is ideal). A common mobile phase for polar compounds is a mixture of a less polar solvent like dichloromethane (DCM) or ethyl acetate and a more polar solvent like methanol (MeOH).
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions. Monitor the elution of compounds using TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities. | The mobile phase polarity is not optimal. | If the compounds are eluting too quickly with poor separation, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in DCM). If the compounds are not moving off the baseline, increase the polarity. |
| Product streaks down the column (tailing). | The compound is very polar and interacting strongly with the acidic silica gel. The column may be overloaded. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase to improve the peak shape of basic compounds. Ensure you are not loading too much crude material onto the column (typically 1-5% of the silica gel weight). |
| Cracked or channeled column packing. | Improper packing technique. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
Acid-Base Extraction
This technique can be effective for removing acidic or basic impurities from the neutral this compound product. The pyridine nitrogen in the molecule is basic and can be protonated by a strong acid. The pKa of the closely related isonicotinamide is approximately 3.6.[6][7] This indicates that a dilute strong acid will protonate the pyridine ring.
Caption: Workflow for purification via acid-base extraction.
| Problem | Potential Cause | Solution |
| Emulsion formation during extraction. | Agitation was too vigorous. High concentration of solutes. | Gently invert the separatory funnel instead of shaking vigorously. Allow the mixture to stand for a longer period. The addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Product loss into the acidic aqueous layer. | The aqueous acid is too concentrated, leading to some protonation and extraction of the desired product. | Use a milder acidic wash, for example, a dilute solution of ammonium chloride, or carefully control the pH to be above the pKa of the product but below the pKa of more basic impurities. |
| Incomplete removal of impurities. | The impurity is not sufficiently acidic or basic to be extracted. | This technique is most effective for impurities with significantly different acid-base properties from the product. It may not be suitable for removing neutral impurities. |
Summary of Key Parameters
| Technique | Key Parameters | Best For |
| Recrystallization | Solvent choice, cooling rate, use of anti-solvent. | Purifying large quantities of solid material with moderate to high initial purity. |
| Column Chromatography | Stationary phase (silica gel), mobile phase composition. | Separating complex mixtures or achieving very high purity. |
| Acid-Base Extraction | pH of aqueous washes, choice of organic solvent. | Removing acidic or basic impurities from a neutral product. |
Safety Information
Always consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
PubChem. N-(2-hydroxyethyl)nicotinamide. Available at: [Link]
-
LookChem. Cas 70892-82-9, N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE. Available at: [Link]
-
ResearchGate. How can i isolate polar basic compound with silica gel column chromatography?. Available at: [Link]
- Google Patents. Purification of nicotinamide - US2496114A.
-
PubMed Central. Engineering Isopropanol Dehydrogenase for Efficient Regeneration of Nicotinamide Cofactors. Available at: [Link]
-
PubMed Central. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Available at: [Link]
-
WIPO Patentscope. WO/2018/023205 PURIFICATION METHOD FOR NICOTINAMIDE MONONUCLEOTIDE. Available at: [Link]
-
YouTube. Basicity of Pyridine, Pyrrole & Aliphatic Amines | In Easy Way. Available at: [Link]
-
ResearchGate. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Available at: [Link]
-
ResearchGate. Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. Available at: [Link]
- Google Patents. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.
-
Columbia University. Column chromatography. Available at: [Link]
-
PrepChem.com. Synthesis of N-(2-hydroxyethyl)nicotinamide. Available at: [Link]
-
MDPI. Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Available at: [Link]
-
Phys. Chem. Res. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Available at: [Link]
-
SpringerLink. Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. Available at: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
- Google Patents. JP4171635B2 - Method for producing 2-alkyl-2-adamantyl (meth) acrylate.
-
YouTube. Basicity of Pyrrole and Pyridine. Available at: [Link]
-
Wikipedia. Isonicotinamide. Available at: [Link]
-
YouTube. How To Activate Silica Gel For Column Chromatography?. Available at: [Link]
-
University of Rochester. Tips for Flash Column Chromatography. Available at: [Link]
-
Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]
-
ScienceDirect. pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined.. Available at: [Link]
-
ResearchGate. Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents and Solvent Mixtures of Methanol + (Ethanol, N , N -Dimethylformamide or Ethyl Acetate). Available at: [Link]
-
FooDB. Showing Compound Nicotinamide (FDB012485). Available at: [Link]
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- 1. N-(2-2-羟乙基)异烟酰胺硝酸酯 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 7. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]
Technical Support Center: Synthesis of N-(2-Hydroxyethyl)isonicotinamide
Welcome to the comprehensive technical support guide for the synthesis of N-(2-Hydroxyethyl)isonicotinamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical synthesis. Our goal is to empower you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity and efficiency of your work.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the production of various pharmaceutical compounds, most notably as a precursor to the anti-anginal drug Nicorandil. While the primary reaction involves the amidation of an isonicotinic acid derivative with ethanolamine, several side reactions can occur, leading to impurities and reduced yields. This guide provides a detailed exploration of these potential pitfalls and offers scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the reaction of ethanolamine with an activated form of isonicotinic acid. Common starting materials include isonicotinic acid itself, its corresponding esters (e.g., methyl isonicotinate), or its acid chloride. The choice of starting material and reaction conditions can significantly influence the reaction's efficiency and the profile of any impurities.
Q2: I am observing a low yield of my desired product. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a primary suspect, which can be addressed by optimizing reaction time, temperature, or the molar ratio of reactants. Another possibility is the formation of stable side products that consume your starting materials. Water content in your reactants or solvent can also lead to hydrolysis of ester intermediates, reducing the overall yield. Finally, purification methods that are not optimized for the product can lead to significant loss.
Q3: My final product is an oil and difficult to purify. What can I do?
A3: this compound can sometimes be isolated as an oil, which can complicate purification. Trituration with a non-polar solvent like ether can often induce precipitation of the product as a solid.[1] Column chromatography is another effective method for purifying oily products. Careful selection of the stationary and mobile phases is crucial for achieving good separation from impurities.
Q4: How can I minimize the formation of ester-related impurities?
A4: The hydroxyl group of both ethanolamine and the final product can undergo esterification with isonicotinic acid, especially under acidic conditions. To mitigate this, it is advisable to use a base to neutralize any acid catalysts or byproducts.[2] Running the reaction under neutral or slightly basic conditions will favor amidation over esterification.
Troubleshooting Guide: Side Reactions and Solutions
This section details common side reactions encountered during the synthesis of this compound, their causes, and actionable solutions.
| Side Reaction/Issue | Potential Cause(s) | Recommended Solution(s) |
| Esterification of the Hydroxyl Group | Reaction conditions are too acidic, leading to Fischer esterification of the hydroxyl group on ethanolamine or the product. | - Use a non-acidic coupling agent.- Add a non-nucleophilic base (e.g., triethylamine) to neutralize any acid present.[2]- Control the reaction temperature to favor amidation. |
| Diacylation of Ethanolamine | Use of a highly reactive isonicotinic acid derivative (e.g., acid chloride) in excess, leading to the formation of N,O-di(isonicotinoyl)ethanolamine. | - Use a 1:1 molar ratio of reactants or a slight excess of ethanolamine.- Add the isonicotinic acid derivative slowly to the ethanolamine solution to maintain a low concentration of the acylating agent. |
| Formation of N-acylurea | When using carbodiimide coupling agents like DCC, the intermediate O-acylisourea can rearrange to a stable N-acylurea byproduct.[2] | - Use an alternative coupling agent such as HOBt or HATU to suppress the rearrangement.- Optimize the reaction temperature and solvent. |
| Incomplete Reaction | Insufficient reaction time, low temperature, or inadequate activation of the carboxylic acid. | - Increase the reaction time and/or temperature.- Ensure the use of an effective coupling agent or catalyst.- Monitor the reaction progress using techniques like TLC or HPLC. |
| Hydrolysis of Ester Starting Material | Presence of water in the reactants or solvent when using an ester of isonicotinic acid as a starting material. | - Use anhydrous solvents and dry reactants.- Consider using a Dean-Stark apparatus to remove water azeotropically if applicable to the reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis from Methyl Isonicotinate
This protocol outlines a common method for the synthesis of this compound from methyl isonicotinate and ethanolamine.
Materials:
-
Methyl isonicotinate
-
Ethanolamine
-
Methanol (anhydrous)
-
Sodium methoxide (catalyst)
-
Diethyl ether (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Add ethanolamine (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude oil.
-
Add diethyl ether to the oil and stir vigorously to induce precipitation of the product.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the main synthesis pathway and a key side reaction.
Main Synthesis Pathway
Caption: The primary reaction for the synthesis of this compound.
Side Reaction: Esterification
Caption: Formation of an ester impurity through a side reaction.
References
- WO2012089769A1 - Process for the manufacture of nicorandil - Google P
- KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)
-
Synthesis of N-(2-hydroxyethyl)nicotinamide - PrepChem.com. [Link]
-
Reaction scheme for amidation of stearic acid with ethanolamine.... - ResearchGate. [Link]
- CN113121425A - Nicorandil impurity compound, and preparation method, detection method and application thereof - Google P
-
Any procedure for the esterification of isonicotinic acid? - ResearchGate. [Link]
- Preparation of nicotinic acid amide - US2280040A - Google P
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. [Link]
Sources
Technical Support Center: Monitoring N-(2-Hydroxyethyl)isonicotinamide Synthesis by TLC
Welcome to the technical support center for the synthesis of N-(2-Hydroxyethyl)isonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for monitoring this specific amide synthesis reaction using Thin-Layer Chromatography (TLC). Our goal is to equip you with the expertise to confidently navigate potential experimental challenges and ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC monitoring of your reaction. Each solution is based on established chemical principles and practical laboratory experience.
Q1: Why am I not seeing any spots on my TLC plate, even after staining?
A1: This is a common issue that can stem from several factors, from sample preparation to visualization technique. Let's break down the potential causes and solutions:
-
Insufficient Concentration: The concentration of your reaction mixture aliquot may be too low for detection.[1]
-
Solution: When spotting your TLC plate, apply the sample multiple times at the same point, allowing the solvent to dry completely between each application. This concentrates the sample on the baseline.
-
-
Inappropriate Visualization Method: this compound and its precursors are not always visible to the naked eye.
-
Solution: The pyridine ring in the starting material and product allows for visualization under UV light at 254 nm.[2][3] If UV is ineffective, consider using a general-purpose stain like potassium permanganate (KMnO4) or an iodine chamber, which can visualize a wide range of organic compounds.[4][5]
-
-
Reaction Failure: It's possible the reaction has not initiated.
-
Solution: Before concluding the reaction has failed, ensure your TLC methodology is sound by spotting a known concentration of your starting materials as a reference. If the starting material spots are also not visible, the issue lies with your TLC technique. If the starting material is visible but no product spot appears over time, then investigate your reaction conditions (temperature, catalyst, reagents).
-
Q2: My spots are streaking up the TLC plate. What's causing this and how can I fix it?
A2: Streaking is typically a sign of overloading the plate or interactions between your compound and the stationary phase (silica gel).[6]
-
Sample Overloading: Applying too much sample to the baseline is a frequent cause of streaking.[6]
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. The goal is to apply the smallest amount of sample that can still be visualized.
-
-
Compound Polarity and Acidity/Basicity: Highly polar compounds, especially those with acidic or basic functional groups, can interact strongly with the acidic silica gel, leading to streaking.[6]
-
Solution: Modify your mobile phase. For basic compounds like pyridines, adding a small amount of a base, such as triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel and result in sharper spots. Conversely, for acidic compounds, adding a small amount of acetic or formic acid can improve resolution.[6]
-
Q3: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?
A3: Poor resolution indicates that the chosen mobile phase is not optimal for separating compounds with similar polarities. The goal is to find a solvent system that provides a product Rf of approximately 0.3-0.5, with clear separation from the starting material.
-
Adjusting Mobile Phase Polarity: The key is to fine-tune the polarity of your eluent.
-
Solution: If your spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethanol in a toluene:ethanol mixture). If your spots are too low (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent. A systematic approach is to try a range of solvent ratios.
-
-
Trying Different Solvent Systems: Sometimes, a simple adjustment of ratios is insufficient.
| Solvent System | Typical Ratio (v/v) | Notes |
| Toluene:Ethanol | 5:2 | A good starting point for nicotinamide syntheses.[7] |
| Chloroform:Ethanol | 2:3 | Reported for the analysis of related compounds.[2][3] |
| Dichloromethane:Methanol | 10:1 | A common eluent for amide synthesis with good resolving power.[4] |
Q4: I see a new spot on my TLC, but I'm not sure if it's my desired product or a byproduct.
A4: Differentiating the product from byproducts is crucial for accurate reaction monitoring.
-
Using a Co-spot: This is a definitive way to identify your product on a TLC plate.
-
Solution: On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and a "co-spot" (a spot of starting material applied directly on top of a spot of the reaction mixture) in a third lane. After running the plate, if the reaction is proceeding, you will see the starting material spot, and in the reaction mixture lane, a new, typically more polar (lower Rf) spot for the product. The co-spot lane will show both spots clearly separated if the reaction has started.
-
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for preparing and running a TLC to monitor this reaction?
A1: Here is a standard protocol for TLC analysis of the this compound synthesis:
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, reaction mixture, and a co-spot.
-
Sample Preparation: Dissolve a small amount of your starting material (isonicotinic acid or its activated form) in a suitable solvent (e.g., the reaction solvent). For the reaction mixture, simply take a small aliquot.
-
Spotting: Using a capillary tube or micropipette, carefully spot small amounts of the starting material and the reaction mixture in their respective lanes on the baseline. For the co-spot lane, first spot the reaction mixture, and then spot the starting material directly on top of it. Ensure the spots are small and concentrated.[8]
-
Development: Place a small amount of your chosen mobile phase into a developing chamber with a lid and a piece of filter paper to saturate the chamber with vapor. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to elute up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for visualization.
-
Analysis: Calculate the Rf (Retardation factor) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.
Q2: How do I choose an appropriate mobile phase for this reaction?
A2: The choice of mobile phase is critical and depends on the polarity of your reactants and product. The principle is based on the competition between the compound's adsorption to the stationary phase (silica gel) and its solubility in the mobile phase.
-
Starting Point: Based on the literature, a good starting point for this compound is a mixture of a relatively non-polar solvent and a polar solvent. Systems like Toluene:Ethanol or Chloroform:Ethanol are recommended.[2][3][7]
-
Optimization: The ideal mobile phase should result in an Rf value for the product between 0.3 and 0.5 for optimal separation. You can systematically vary the ratio of the solvents to achieve this.
Q3: Can I use a different stationary phase other than silica gel?
A3: While silica gel is the most common and generally effective stationary phase for this type of analysis, other options are available.
-
Alumina: Alumina plates can also be used. They are available in acidic, neutral, and basic forms, which can be advantageous for separating basic compounds like pyridines, potentially reducing streaking.[9]
-
Reversed-Phase TLC: In reversed-phase TLC, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase is used. This is useful for separating non-polar compounds but is generally not the first choice for monitoring the synthesis of a relatively polar molecule like this compound.
Q4: How can I be certain that the reaction has gone to completion?
A4: The primary indicator of reaction completion on a TLC plate is the complete consumption of the limiting starting material.
-
TLC Evidence: Your reaction is likely complete when a TLC of the reaction mixture shows the starting material spot has completely disappeared, and the product spot is intense and well-defined.
-
Confirmation: While TLC is an excellent monitoring tool, it is not definitive for determining yield or purity. After the reaction is deemed complete by TLC, the product should be isolated and its identity and purity confirmed by other analytical techniques such as NMR, Mass Spectrometry, and HPLC.
References
-
PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)nicotinamide. Retrieved from PrepChem.com: [Link]
- Google Patents. (2014). KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.
- Google Patents. (2012). WO2012089769A1 - Process for the manufacture of nicorandil.
-
ResearchGate. (n.d.). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Retrieved from [Link]
-
ResearchGate. (2018). New polymorphs of isonicotinamide and nicotinamide. Retrieved from [Link]
-
LookChem. (n.d.). N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of TLC and RPTLC for separation of nicotinic acid derivatives. Retrieved from [Link]
-
Reddit. (2022). TLC for amide synthesis. Retrieved from [Link]
-
Digital Commons @ St. John's University. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Retrieved from [Link]
-
ResearchGate. (2016). Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]
-
LCGC International. (2020). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-hydroxyethyl)nicotinamide. Retrieved from [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. Retrieved from [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. chembam.com [chembam.com]
- 7. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents [patents.google.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of N-(2-Hydroxyethyl)isonicotinamide
For researchers, scientists, and professionals in drug development, establishing the purity of any chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-(2-Hydroxyethyl)isonicotinamide, a key chemical intermediate and a known impurity and metabolite of the antianginal drug Nicorandil.[1] This document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
Introduction to this compound and the Imperative of Purity
This compound, also known as Nicorandil amide, is a primary hydrolysis degradation product of Nicorandil.[2] Its presence and quantity in a sample can be indicative of the stability and degradation pathways of the parent drug. Furthermore, as a starting material or intermediate in chemical synthesis, its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of unwanted side products in the final compound.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4] These guidelines underscore the need for accurate and precise analytical methods to ensure that impurities are controlled within acceptable limits.
Chromatographic Approaches for Purity Determination
Chromatography is the cornerstone of purity assessment for organic molecules like this compound. The choice between liquid and gas chromatography hinges on the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For routine purity assessment and quantification of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most established and recommended method. Its suitability stems from the polar nature of the molecule, which contains both a hydroxyl and an amide group, making it amenable to analysis in aqueous-organic mobile phases without the need for derivatization.
The selection of a C18 (ODS) column is based on its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like this compound. The mobile phase, a mixture of methanol and water, allows for the fine-tuning of the analyte's retention time. The UV detection wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds containing a pyridine ring.[2]
Caption: Workflow for HPLC purity assessment of this compound.
A robust HPLC method for the determination of this compound has been described in the literature and is detailed in pharmacopoeial monographs for related substances of Nicorandil.[2][5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: ODS C18, 250 mm x 4.6 mm, 10 µm particle size.[2]
-
Mobile Phase: A degassed solution of methanol and water (e.g., 60:40 v/v).[2] The exact ratio may be adjusted to achieve optimal separation.
-
Flow Rate: 0.6 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification of specific impurities, a calibration curve generated from the respective impurity standards should be used.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Identification
While HPLC is the workhorse for routine purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled capabilities for the identification of volatile and semi-volatile impurities. Due to the polar nature and relatively low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the polar functional groups (hydroxyl and amide) into less polar, more volatile derivatives.
The hydroxyl and amide groups in this compound can lead to poor peak shape and thermal degradation in the hot GC injection port and column. Derivatization, typically silylation, replaces the active hydrogens on these functional groups with a non-polar trimethylsilyl (TMS) group.[6][7] This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved chromatographic performance.
Caption: Workflow for GC-MS analysis of this compound after derivatization.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent for hydroxyl and amide groups.[6]
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.
-
Injection: A split injection is recommended to prevent column overload.
-
Temperature Program: Start with a low initial oven temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized analyte and any less volatile impurities.
-
MS Detection: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra for library matching.
Procedure for Method Development:
-
Derivatization Optimization: Experiment with reaction time and temperature (e.g., 30-60 minutes at 60-80 °C) to ensure complete derivatization.
-
GC Parameter Optimization: Optimize the injector temperature, split ratio, and oven temperature program to achieve good peak shape and separation of the derivatized analyte from any impurities.
-
MS Analysis: Acquire full scan mass spectra to identify unknown impurities by searching against a spectral library such as the NIST database.
-
Method Validation: Once developed, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and semi-volatile compounds; requires derivatization for polar analytes. |
| Primary Application | Quantitative purity determination and assay. | Identification of unknown impurities and quantification of volatile impurities. |
| Advantages | - Direct analysis without derivatization. - Well-established and robust. - High precision and accuracy for quantification. | - High resolving power. - Definitive identification of impurities through mass spectra. - High sensitivity. |
| Limitations | - Lower peak capacity compared to capillary GC. - Identification based on retention time is not definitive. | - Requires derivatization for this compound. - Potential for incomplete derivatization. - Less suitable for routine quantification without extensive validation. |
Orthogonal and Complementary Techniques for Comprehensive Characterization
While chromatography is central to purity assessment, a comprehensive understanding of the material requires orthogonal techniques for structural confirmation and the assessment of non-chromatographable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the main component and can be used to identify and quantify major impurities without the need for reference standards (qNMR).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., hydroxyl, amide, pyridine ring).
-
Karl Fischer Titration: The standard method for determining the water content.
-
Thermogravimetric Analysis (TGA): Can be used to assess the presence of residual solvents and water.
Conclusion and Recommendations
For the routine purity assessment of this compound, a validated RP-HPLC-UV method is the recommended primary technique . It is robust, reliable, and provides accurate and precise quantitative results without the need for derivatization.
GC-MS serves as an essential orthogonal method , particularly for the definitive identification of unknown volatile and semi-volatile impurities that may be present from the synthesis or degradation of the material. While it can be validated for quantitative purposes, its main strength in this context lies in its qualitative power.
A comprehensive purity assessment should integrate data from both chromatographic techniques with spectroscopic and other analytical methods to provide a complete profile of the this compound sample. This multi-faceted approach ensures the highest level of confidence in the quality and purity of the material, which is fundamental for its application in research and drug development.
References
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A Comparative Guide to the Spectroscopic Validation of N-(2-Hydroxyethyl)isonicotinamide
Introduction: The Imperative of Structural Certainty
In the fields of medicinal chemistry and drug development, absolute certainty in the structure of a synthesized molecule is paramount. An impurity or a structural isomer can lead to vastly different pharmacological and toxicological profiles, making unambiguous characterization a critical, non-negotiable step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular structure elucidation.[1][2] When used in concert, these techniques provide a detailed molecular fingerprint, allowing for confident validation.[3]
This guide provides an in-depth, comparative analysis for the structural validation of N-(2-Hydroxyethyl)isonicotinamide. We will explore the characteristic spectroscopic signatures of this target molecule and, crucially, compare them against its most probable isomeric alternatives: N-(2-Hydroxyethyl)picolinamide and N-(2-Hydroxyethyl)nicotinamide. The causality behind experimental choices and data interpretation will be explained to provide a framework for rigorous, self-validating protocols.
The Candidates: Target Molecule and Positional Isomers
The primary challenge in validating the synthesis of this compound lies in distinguishing it from its positional isomers, which possess the same molecular formula (C₈H₁₀N₂O₂) and, therefore, the same exact mass.[4] These isomers typically arise from the use of isomeric starting materials (picolinic acid, nicotinic acid, or isonicotinic acid).
Caption: Target molecule and its common positional isomers.
Part 1: ¹H NMR Spectroscopy - The Decisive Tool for Isomer Differentiation
Proton NMR (¹H NMR) is arguably the most powerful technique for distinguishing these specific isomers. The substitution pattern on the pyridine ring creates unique chemical environments for the aromatic protons, resulting in distinct multiplicities and coupling constants.[5][6]
Expected Spectrum of this compound (Target)
The 1,4-disubstituted (para) pyridine ring is highly symmetrical. This symmetry results in a simplified aromatic region, typically presenting as two distinct signals, each appearing as a doublet (an AA'BB' system).
-
Aromatic Protons (Pyridine Ring):
-
H-2, H-6: These protons are equivalent and adjacent to the ring nitrogen, making them the most deshielded. They will appear as a doublet at approximately δ 8.7-8.8 ppm.
-
H-3, H-5: These protons are also equivalent and will appear as a doublet at a slightly more upfield position, around δ 7.8-7.9 ppm.
-
-
Ethyl Chain Protons (-CH₂CH₂-):
-
-NH-C H₂-: This methylene group is adjacent to the amide nitrogen. It will likely appear as a triplet or quartet (due to coupling with both NH and the other CH₂) around δ 3.4-3.6 ppm.
-
-C H₂-OH: This methylene group is adjacent to the hydroxyl group. It will be slightly more deshielded than the other CH₂ and appear as a triplet around δ 3.6-3.8 ppm.
-
-
Labile Protons (-NH and -OH): These will appear as broad singlets or multiplets, with chemical shifts that can vary depending on solvent, concentration, and temperature. The amide NH is typically downfield (δ 8.5-9.0 ppm).
Comparison with Isomeric Alternatives
The lack of symmetry in the picolinamide (2-substituted) and nicotinamide (3-substituted) isomers results in four unique aromatic protons, leading to significantly more complex splitting patterns in the aromatic region.
| Proton Environment | This compound (Target) | N-(2-Hydroxyethyl)nicotinamide (Isomer) [7] | N-(2-Hydroxyethyl)picolinamide (Isomer) |
| Pyridine Ring Protons | Two doublets (AA'BB' system) | Four complex multiplets/dd/d | Four complex multiplets/dd/d |
| Approx. Aromatic Shifts (δ ppm) | ~8.7 (d, 2H), ~7.8 (d, 2H) | ~9.0 (s, 1H), ~8.7 (m, 2H), ~8.2 (d, 1H), ~7.6 (m, 1H) | ~8.5 (d, 1H), ~8.2 (d, 1H), ~7.8 (m, 1H), ~7.4 (m, 1H) |
| Ethyl Chain (-CH₂CH₂-) | Two distinct signals (~δ 3.4-3.8) | Two distinct signals (~δ 3.3-3.5) | Two distinct signals (~δ 3.5-3.9) |
| Key Differentiator | Symmetrical, simple aromatic pattern | Asymmetrical, complex aromatic pattern | Asymmetrical, complex aromatic pattern |
Note: Predicted shifts for picolinamide isomer are based on related structures[8] and general principles. Actual values may vary.
This clear difference in the aromatic region of the ¹H NMR spectrum is the most definitive piece of evidence for identifying the correct isomer.
Part 2: ¹³C NMR Spectroscopy - Corroborating the Carbon Skeleton
While ¹H NMR excels at showing proton connectivity, ¹³C NMR provides a direct count of unique carbon environments, confirming the overall carbon framework.[9]
Expected Spectrum of this compound (Target)
Due to its symmetry, the target molecule will exhibit fewer than the total 8 carbon signals.
-
Pyridine Ring Carbons: 4 signals expected.
-
C-4 (ipso-carbon attached to C=O): ~δ 140-142 ppm.
-
C-2, C-6 (equivalent): ~δ 150-152 ppm.
-
C-3, C-5 (equivalent): ~δ 120-122 ppm.
-
-
Carbonyl Carbon (C=O): ~δ 165-167 ppm.
-
Ethyl Chain Carbons: 2 signals expected.
-
-NH-C H₂-: ~δ 42-44 ppm.
-
-C H₂-OH: ~δ 60-62 ppm.
-
-
Total Signals: 6 unique carbon signals.
Comparison with Isomeric Alternatives
The asymmetrical isomers will each show 8 distinct carbon signals, providing a clear point of differentiation.
| Spectroscopic Feature | This compound (Target) | N-(2-Hydroxyethyl)nicotinamide (Isomer) | N-(2-Hydroxyethyl)picolinamide (Isomer) [8] |
| Total ¹³C Signals | 6 | 8 | 8 |
| Pyridine Ring Signals | 4 | 5 | 5 |
| Carbonyl (C=O) Shift (δ ppm) | ~165-167 | ~166 | ~164-165 |
| Key Differentiator | Reduced number of signals due to symmetry. | Full complement of 8 carbon signals. | Full complement of 8 carbon signals. |
Note: ¹³C data for the nicotinamide isomer is available on PubChem[10]; data for the picolinamide isomer is estimated based on its nitrooxy derivative.[8]
Part 3: Infrared (IR) Spectroscopy - Functional Group Confirmation
IR spectroscopy is an essential first-pass technique. While it is less effective at distinguishing between these specific positional isomers, it is exceptionally powerful for confirming the presence of the required functional groups (alcohol, secondary amide) and ruling out other potential byproducts, such as an isomeric ester (2-aminoethyl isonicotinate).[11][12]
Expected Spectrum of this compound (Target)
| Frequency Range (cm⁻¹) | Vibration Type | Expected Appearance | Significance |
| 3200–3500 | O-H stretch (alcohol) | Strong, Broad | Confirms hydroxyl group.[13] |
| 3100–3300 | N-H stretch (amide) | Medium, often overlaps with O-H | Confirms secondary amide.[14] |
| ~1650 | C=O stretch (Amide I) | Strong, Sharp | Confirms amide carbonyl. |
| ~1550 | N-H bend (Amide II) | Medium, Sharp | Confirms secondary amide. |
| 1600–1450 | C=C & C=N stretches | Multiple Medium-Sharp | Characteristic of the pyridine ring. |
| ~1250 | C-N stretch | Medium | Confirms amide C-N bond. |
| ~1050 | C-O stretch | Strong | Confirms alcohol C-O bond. |
The simultaneous presence of a broad O-H band, a strong Amide I carbonyl band around 1650 cm⁻¹, and an Amide II N-H bend definitively supports the this compound structure over an ester isomer, which would lack the N-H bands and show a C=O stretch at a higher frequency (~1735 cm⁻¹).
Part 4: Mass Spectrometry - Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the empirical formula through high-resolution measurement of the molecular ion and offers structural clues via predictable fragmentation pathways.[15][16]
Expected Spectrum of this compound (Target)
-
Molecular Ion (M⁺•): The molecular weight is 166.18 g/mol .[4] A high-resolution mass spectrometer (HRMS) should detect an ion with m/z corresponding to the exact mass of C₈H₁₀N₂O₂ (166.0742). This confirms the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of •CH₂OH (m/z 31) from the side chain to yield a fragment at m/z 135 .
-
Cleavage of the amide C-N bond to produce the isonicotinoyl cation at m/z 106 . This is often a very prominent peak for nicotinamides and isonicotinamides.[10]
-
The isonicotinoyl cation can further lose CO (m/z 28) to give the pyridine cation at m/z 78 .[10]
-
| m/z | Proposed Fragment | Significance |
| 166 | [C₈H₁₀N₂O₂]⁺• | Molecular Ion |
| 135 | [M - •CH₂OH]⁺ | Cleavage of the hydroxyethyl group |
| 122 | [C₇H₆N₂O]⁺• | Loss of ethylamine radical |
| 106 | [C₆H₄NO]⁺ | Isonicotinoyl cation (key diagnostic fragment) |
| 78 | [C₅H₄N]⁺ | Pyridine cation |
While the main fragmentation patterns will be similar across the isomers, the relative intensities of the fragments may differ, providing another layer of corroborating evidence.
Workflow for Unambiguous Structure Validation
A logical, multi-technique approach ensures the highest confidence in structural assignment.
Caption: Logical workflow for spectroscopic validation.
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 8-16).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 128-1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase the spectra and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.
Protocol 2: FT-IR Spectroscopy (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: The software will automatically ratio the sample scan to the background scan. Identify the key absorption frequencies and compare them to reference values.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300). For HRMS, use a high-resolution analyzer like a TOF or Orbitrap.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ (m/z 167.0815 for C₈H₁₁N₂O₂⁺) and/or the radical cation [M]⁺•. Compare the measured exact mass to the theoretical mass to confirm the elemental composition.
Conclusion
The structural validation of this compound is a clear-cut process when a multi-technique spectroscopic approach is employed. While IR and MS are crucial for confirming functional groups and molecular formula, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing the target 1,4-substituted molecule from its 1,2- and 1,3-substituted isomers . The characteristic symmetrical AA'BB' pattern in the aromatic region of the ¹H NMR spectrum is the unequivocal signature of the correct isonicotinamide structure. By following the integrated workflow presented, researchers can ensure the identity and purity of their compound with the highest degree of scientific rigor.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72663, N-(2-hydroxyethyl)nicotinamide. Retrieved from [Link]
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Masterson, D. S. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
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de Oliveira, A. B., et al. (2014). N-(2-Nitrooxyethyl)picolinamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o143. Retrieved from [Link]
- Google Patents. (2014). KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.
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Konrat, R. (2014). NMR structure validation in relation to dynamics and structure determination. Journal of structural biology, 188(2), 118–124. Retrieved from [Link]
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Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday discussions, 245, 331–357. Retrieved from [Link]
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Rowlands, J. B., et al. (2024). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Digital Discovery, 3(1), 136-145. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). YouTube. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]
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Chemistry Steps. (2024). Interpreting IR Spectra. Retrieved from [Link]
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PrepChem. (2024). Synthesis of N-(2-hydroxyethyl)nicotinamide. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-37. Retrieved from [Link]
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ResearchGate. (2015). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Retrieved from [Link]
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Sciortino, G., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Inorganic chemistry, 60(24), 19098–19109. Retrieved from [Link]
- Google Patents. (2021). CN113121425A - Nicorandil impurity compound, and preparation method, detection method and application thereof.
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 72, 1-13. Retrieved from [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link]
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Specac Ltd. (2024). Interpreting Infrared Spectra. Retrieved from [Link]
-
Lajoie, G., et al. (1983). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 61(11), 2588-2592. Retrieved from [Link]
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Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
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Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(44), 14756-14766. Retrieved from [Link]
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Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 24, 136–144. Retrieved from [Link]
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Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Retrieved from [Link]
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A-Level Chemistry. (2024). 13C NMR Spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for N-(2-Hydroxyethyl)isonicotinamide: A Comparative Analysis for Pharmaceutical Development
For researchers and professionals in drug development, the Certificate of Analysis (CofA) for a starting material or intermediate is more than a mere formality; it is the foundational document that underpins the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of N-(2-Hydroxyethyl)isonicotinamide, a critical intermediate in the synthesis of the coronary vasodilator Nicorandil. We will dissect the essential components of its CofA, compare it with a structurally related compound to highlight analytical nuances, and provide actionable experimental protocols for its robust analysis.
The Central Role of this compound in Nicorandil Synthesis
This compound serves as a key building block in the manufacturing of Nicorandil.[1][2] The purity and impurity profile of this intermediate directly impacts the quality and safety of the final drug product. Therefore, a comprehensive understanding and rigorous scrutiny of its Certificate of Analysis are paramount.
Deconstructing the Certificate of Analysis: A Comparative Approach
A comprehensive CofA for this compound should provide a clear and unambiguous profile of the material's identity, purity, and potential contaminants. To illustrate the importance of specific analytical parameters, we will compare the expected results for this compound with a structurally similar compound, N,N-Bis(2-hydroxyethyl)isonicotinamide, which finds applications as a chelating agent.[3]
| Parameter | This compound (Intermediate) | N,N-Bis(2-hydroxyethyl)isonicotinamide (Chelating Agent) | Rationale and Scientific Insight |
| Appearance | White to off-white crystalline powder | White to off-white solid | A visual inspection is the first line of defense against gross contamination or degradation. Any deviation from the expected appearance warrants further investigation. |
| Identification (FTIR) | Conforms to reference spectrum | Conforms to reference spectrum | Fourier-Transform Infrared Spectroscopy (FTIR) provides a unique molecular fingerprint, confirming the presence of key functional groups and the overall structure of the molecule. |
| Identification (¹H NMR) | Conforms to reference spectrum | Conforms to reference spectrum | Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms, confirming the precise molecular structure. |
| Assay (HPLC, % w/w) | ≥ 99.0% | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of pharmaceutical intermediates. A high assay value is critical to ensure the efficiency of the subsequent reaction steps and to minimize the formation of impurities in the final API. |
| Related Substances (HPLC) | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% | Individual Impurity: ≤ 0.50%Total Impurities: ≤ 1.0% | The control of impurities is a critical aspect of pharmaceutical development, governed by ICH guidelines. For an intermediate like this compound, stringent control of related substances is necessary to prevent their carry-over and potential impact on the final drug's safety and efficacy. |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | The water content can affect the stability and reactivity of the intermediate. Karl Fischer titration is a highly specific and accurate method for its determination. |
| Residual Solvents (GC-HS) | Meets ICH Q3C limits | Meets ICH Q3C limits | Gas Chromatography with Headspace analysis (GC-HS) is used to detect and quantify residual solvents from the manufacturing process. These solvents have no therapeutic benefit and must be controlled within the safety limits defined by the International Council for Harmonisation (ICH) Q3C guidelines. |
| Heavy Metals | ≤ 10 ppm | ≤ 20 ppm | Heavy metal contamination can be toxic and must be strictly controlled. The limits are generally based on pharmacopeial standards. |
Experimental Protocols: Ensuring Analytical Integrity
The trustworthiness of a Certificate of Analysis is directly linked to the robustness of the analytical methods employed. Here, we provide a detailed, field-proven HPLC method for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Assay and Related Substances
This method is designed for the accurate quantification of this compound and the detection of its potential impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A degassed solution of Methanol:Water (60:40, v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Standard Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase.
System Suitability:
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
Calculation:
The percentage assay is calculated by comparing the peak area of the sample to that of the reference standard. The percentage of related substances is determined by area normalization, assuming equal response factors for all impurities.
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is essential for reproducible results. The following diagram, generated using DOT language, illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for HPLC Analysis of this compound.
Authoritative Grounding and Trustworthiness
The analytical methods and quality attributes discussed in this guide are grounded in internationally recognized standards. The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances (Q3A) and drug products (Q3B), as well as guidelines for analytical procedure development and validation (Q2 and Q14).[5] Adherence to these guidelines is not only a regulatory requirement but also a cornerstone of scientific integrity, ensuring the development of safe and effective medicines.
Conclusion: The CofA as a Cornerstone of Quality
The Certificate of Analysis for this compound is a critical document that provides a snapshot of its quality and suitability for use in pharmaceutical manufacturing. By understanding the scientific rationale behind each parameter and employing robust, validated analytical methods, researchers and drug development professionals can confidently assess the quality of this vital intermediate. This proactive approach to quality control is fundamental to the successful development of safe and effective medicines for patients worldwide.
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A Researcher's Guide to Nicotinamide Derivatives: A Comparative Analysis of N-(2-Hydroxyethyl)isonicotinamide and Key NAD+ Precursors
Executive Summary: The study of nicotinamide adenine dinucleotide (NAD+) metabolism has become a cornerstone of research in aging, metabolic disorders, and neurodegeneration. Central to this field is the use of nicotinamide derivatives to modulate intracellular NAD+ levels. While precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are widely studied for their ability to boost NAD+, other derivatives exhibit distinct pharmacological profiles. This guide provides a comparative analysis of N-(2-Hydroxyethyl)isonicotinamide against canonical NAD+ precursors (NR and NMN) and the structurally related drug, Isoniazid. We will delve into their disparate mechanisms of action, research applications, and provide validated experimental protocols for their evaluation, enabling researchers to make informed decisions for their specific study designs.
Section 1: The Central Role of NAD+ in Cellular Homeostasis
Nicotinamide Adenine Dinucleotide (NAD+) is a pivotal coenzyme present in every cell, essential for hundreds of metabolic processes.[1] Its roles can be broadly categorized into two areas:
-
Redox Reactions: NAD+ is a critical oxidizing agent, accepting electrons during catabolic processes like glycolysis and the Krebs cycle to form NADH. NADH then donates these electrons to the electron transport chain, driving the synthesis of ATP, the cell's primary energy currency.
-
Signaling and Enzyme Substrate: NAD+ is consumed by several key enzyme families, including:
-
Sirtuins: A class of deacetylases that regulate gene expression, DNA repair, and metabolic pathways in an NAD+-dependent manner.
-
Poly(ADP-ribose) polymerases (PARPs): Enzymes crucial for DNA repair and maintaining genomic stability.
-
CD38/157: Glycohydrolases that regulate calcium signaling and are major consumers of NAD+.
-
Cellular NAD+ levels are maintained through de novo synthesis from tryptophan and, more significantly, through salvage pathways that recycle nicotinamide (NAM) and other precursors.[2][3] Research has shown that NAD+ levels decline with age and metabolic stress, making strategies to augment the NAD+ pool a significant therapeutic goal.[4][5][6]
The NAD+ Salvage Pathway: A Simplified View
The salvage pathway is the primary mechanism for sustaining cellular NAD+ pools. It efficiently recycles nicotinamide, the byproduct of NAD+-consuming enzymes, and utilizes precursors like NR and NMN.
Caption: Simplified NAD+ Salvage Pathway.
Section 2: Profile of this compound
This compound is a nicotinamide derivative that is structurally distinct from the common NAD+ precursors. For research purposes, it is available as a chemical standard.[7]
-
Chemical Structure: It features a hydroxyethyl group attached to the amide nitrogen of an isonicotinamide core. Isonicotinamide is an isomer of nicotinamide, with the carboxamide group at the 4-position of the pyridine ring instead of the 3-position.
-
Mechanism of Action: The primary identity of this compound in pharmacological literature is as a precursor or metabolite of other active compounds.[8] It is the core structure of Nicorandil, a clinically used anti-anginal drug.[8][9] Nicorandil itself is a nitrate ester of this compound and functions as a dual-action agent: a potassium channel opener and a nitric oxide donor, leading to vasodilation.[8][9]
-
Research Applications: Unlike NR or NMN, this compound is not primarily researched as an NAD+ booster. Its utility in research is mainly as:
It is crucial for researchers to recognize that its isonicotinamide structure fundamentally differentiates its biological role from that of nicotinamide-based NAD+ precursors.
Section 3: Comparative Analysis with Key Nicotinamide Derivatives
The selection of a nicotinamide derivative should be dictated by the intended mechanism of action. Here, we compare this compound with prominent derivatives.
Nicotinamide Riboside (NR)
NR is a pyridine-nucleoside form of vitamin B3 and a well-established NAD+ precursor.[12]
-
Mechanism: NR enters cells and is phosphorylated by nicotinamide riboside kinases (NRK1/2) to form NMN.[4][12] This NMN then enters the final step of the salvage pathway to produce NAD+.[13] This pathway bypasses the rate-limiting enzyme NAMPT, which can be advantageous.[4]
-
Research Focus: NR is extensively studied for its ability to raise NAD+ levels in various tissues.[4][5] Research applications span age-related metabolic decline, neuroprotection, and cardiovascular health.[4] Supplementation with NR has been shown to increase NAD+ levels in human skeletal muscle and exhibit anti-inflammatory properties.[1]
Nicotinamide Mononucleotide (NMN)
NMN is another key intermediate in the NAD+ salvage pathway.[2]
-
Mechanism: For a long time, it was believed NMN had to be converted to NR to enter cells. However, a specific NMN transporter, Slc12a8, has been identified, allowing direct uptake of NMN into some cell types.[3][14][15] Once inside, NMN is directly converted to NAD+ by NMN adenylyltransferases (NMNATs).[13][15] This direct conversion makes NMN a highly efficient precursor.[13]
-
Research Focus: Similar to NR, NMN is a potent NAD+ booster.[16] It is rapidly absorbed and converted to NAD+ in various tissues after oral administration.[13] Its research applications are broad, focusing on mitigating age-related physiological decline.[14]
Isoniazid
Isoniazid (INH) is a structural analog of nicotinamide and a frontline antibiotic against Mycobacterium tuberculosis.
-
Mechanism: INH is a prodrug that must be activated by the mycobacterial catalase-peroxidase enzyme, KatG.[17][18] The activated form then covalently couples with NAD+ to form an INH-NAD+ adduct.[17][19] This adduct potently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids—a unique and critical component of the mycobacterial cell wall.[17] Its mechanism is not related to boosting host NAD+ levels but rather to disrupting the pathogen's NAD+ function.[20][21]
-
Research Focus: Research on Isoniazid centers on its antimycobacterial activity, mechanisms of resistance, and its interaction with both bacterial and host NAD+ metabolism.[19][20]
Section 4: Head-to-Head Comparison: A Data-Driven Summary
To assist researchers in selecting the appropriate molecule, the following table summarizes the key characteristics of each derivative.
| Feature | This compound | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | Isoniazid (INH) |
| Primary Mechanism | Precursor to Nicorandil (K+ channel opener, NO donor)[8][9] | NAD+ Precursor[12] | NAD+ Precursor[2][16] | Prodrug, forms INH-NAD+ adduct to inhibit mycolic acid synthesis[17][19] |
| Cellular Uptake | Passive diffusion (expected) | Equilibrative nucleoside transporters (ENTs)[15][16] | Specific transporter (Slc12a8) and via conversion to NR[14][15] | Passive diffusion |
| Key Enzyme(s) | N/A (acts as a metabolite) | NRK1/2, NMNATs[3][4] | NMNATs (direct), NRK1/2 (indirect)[13][15] | KatG (activation in mycobacteria)[17][18] |
| Primary Effect | Vasodilation (as Nicorandil)[8] | Increases cellular NAD+ levels[5] | Increases cellular NAD+ levels[13] | Bactericidal (against M. tuberculosis)[17] |
| Main Research Area | Pharmaceutical reference/synthesis[8][11] | Aging, metabolic disorders, neurodegeneration[4] | Aging, metabolic disorders[2][14] | Tuberculosis treatment, drug resistance[19] |
Section 5: Experimental Protocols for Evaluation
The choice of experimental protocol is critical and must align with the molecule's mechanism of action. It is illogical to measure NAD+ levels after treating cells with this compound and expect a direct increase.
Protocol: Quantification of Intracellular NAD+ Levels
This protocol is essential for evaluating true NAD+ precursors like NR and NMN. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for its specificity and sensitivity.
Causality: The choice of an acidic extraction (e.g., with perchloric acid or trichloroacetic acid) is critical because NAD+ is stable in acid, while NADH is labile. This prevents enzymatic degradation of NAD+ during sample processing, ensuring accurate measurement of the existing pool. The subsequent HPLC separates NAD+ from other cellular metabolites based on its physicochemical properties, and MS provides definitive identification and quantification based on its unique mass-to-charge ratio.
Workflow Diagram:
Caption: Workflow for NAD+ Quantification by HPLC-MS.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., HEK293, C2C12 myotubes) in a 6-well plate and grow to ~80% confluency. Treat with the NAD+ precursor (e.g., 500 µM NR or NMN) or vehicle control for the desired time (e.g., 6-24 hours).
-
Metabolite Extraction:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 250 µL of ice-cold extraction buffer (0.6 M Perchloric Acid) to each well.
-
Scrape cells and collect the lysate in a microcentrifuge tube. Keep on ice for 10 minutes.
-
-
Neutralization:
-
Add 85 µL of neutralization buffer (2 M KHCO3) to each sample to bring the pH to ~7.0.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation: Collect the supernatant, which contains the NAD+ metabolites. Filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution method with solvents like 10 mM ammonium acetate in water (Solvent A) and methanol (Solvent B).
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Monitor for the specific mass transition of NAD+ (e.g., m/z 664.1 -> 428.1).
-
-
Quantification: Generate a standard curve using known concentrations of pure NAD+. Quantify the NAD+ in samples by comparing peak areas to this curve.
Protocol: In Vitro Mycobacterial Growth Inhibition Assay
This protocol is appropriate for evaluating compounds like Isoniazid.
Causality: The use of a specialized broth medium (like Middlebrook 7H9) is essential as it provides the specific nutrients required for the growth of Mycobacterium tuberculosis or its surrogate, M. smegmatis. Measuring optical density (OD) at 600 nm is a reliable and high-throughput method to quantify bacterial growth. A dose-response curve allows for the calculation of the Minimum Inhibitory Concentration (MIC), a standard metric of antibiotic potency.
Step-by-Step Methodology:
-
Bacterial Culture: Grow M. smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.6-0.8).
-
Compound Preparation: Prepare a 2-fold serial dilution of Isoniazid (and any test compounds) in a 96-well microplate. Include a no-drug control (vehicle only) and a sterile broth control.
-
Inoculation: Dilute the mid-log phase culture to a final OD600 of 0.05 in fresh 7H9 broth. Add 100 µL of this diluted culture to each well of the 96-well plate containing the serially diluted compounds.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C with shaking (200 rpm) for 48-72 hours.
-
Growth Measurement: Measure the OD600 of each well using a microplate reader.
-
Data Analysis: Subtract the OD600 of the sterile broth from all other readings. Plot the percentage of growth inhibition versus the drug concentration. Determine the MIC as the lowest concentration of the drug that inhibits visible growth by ≥90%.
Section 6: Concluding Remarks and Future Directions
The world of nicotinamide derivatives is diverse, with functions extending far beyond NAD+ biosynthesis.
-
For Researchers Studying NAD+ Biology: this compound is not an appropriate tool. The focus should remain on validated precursors like NR and NMN. Future research in this area will likely involve head-to-head clinical comparisons and the investigation of next-generation precursors like reduced forms (NRH, NMNH), which may offer enhanced bioavailability and potency.[6][22]
-
For Researchers in Pharmacology and Drug Development: The structural backbone of this compound serves as a valuable scaffold. Its role in the dual-action drug Nicorandil highlights the potential for developing novel nicotinamide derivatives that target specific enzymes or receptors, independent of NAD+ metabolism. Other studies have explored nicotinamide derivatives as cholinesterase inhibitors or ALKBH2 inhibitors, demonstrating the chemical versatility of this class of molecules.[23][24]
Final Recommendation: A precise understanding of the mechanism of action is paramount. Always select a derivative based on the specific biological question and validate its effect using an appropriate and robust experimental protocol. This guide serves as a foundational resource to ensure that experimental design is logical, efficient, and yields unambiguous results.
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Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate). ResearchGate. [Link]
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Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells. PubMed. [Link]
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Should I take Nicotinamide Riboside (NR) to boost my NAD+?. Carolina Joint and Arthritis. [Link]
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A Researcher's Guide to Confirming N-(2-Hydroxyethyl)isonicotinamide's PARP Inhibitory Activity: An In Vitro Comparative Analysis
This guide provides a comprehensive framework for researchers to investigate the hypothesized activity of N-(2-Hydroxyethyl)isonicotinamide as a Poly (ADP-ribose) polymerase (PARP) inhibitor. We will delve into the scientific rationale for this hypothesis, present a detailed protocol for a robust in vitro assay, and objectively compare its potential performance against established PARP inhibitors, Olaparib and Veliparib.
Introduction: The Scientific Premise
This compound is a derivative of nicotinamide, a molecule that forms a core component of nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is the essential substrate for PARP enzymes, which play a critical role in DNA repair and the maintenance of genomic stability.[2] The structural resemblance of this compound to nicotinamide provides a strong rationale for investigating its potential to competitively inhibit PARP enzymes.
PARP inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] By blocking PARP-mediated DNA repair, these inhibitors can lead to the accumulation of DNA damage and subsequent cell death in cancer cells, a concept known as synthetic lethality.[5] This guide outlines an experimental strategy to determine if this compound can function as a PARP inhibitor and to quantify its potency relative to clinically relevant drugs.
The PARP Signaling Pathway and Inhibitor Action
To understand the basis of the in vitro assay, it is crucial to visualize the PARP signaling pathway and the mechanism of its inhibition.
Caption: The PARP1 signaling pathway is activated by DNA damage, leading to the synthesis of PAR chains and subsequent DNA repair. PARP inhibitors block this process.
Comparative In Vitro Assay: Design and Rationale
To quantitatively assess the inhibitory potential of this compound, a chemiluminescent PARP1 biochemical assay is an excellent choice. This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and compare it to the IC50 values of Olaparib and Veliparib.
Assay Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) produced by the PARP1 enzyme. Recombinant human PARP1 is incubated with its substrates, NAD+ and biotinylated-NAD+, in the presence of damaged DNA. The resulting biotinylated PAR chains are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the chemiluminescent signal corresponds to the inhibition of PARP1 activity.
Comparative Compounds:
-
This compound: The test compound.
-
Olaparib: A potent, clinically approved PARP inhibitor serving as a positive control.[6][7]
-
Veliparib: Another clinically evaluated PARP inhibitor, providing an additional point of comparison.[8]
Experimental Workflow
The following diagram illustrates the key steps in the comparative in vitro assay.
Caption: Step-by-step workflow for the chemiluminescent PARP1 inhibition assay.
Detailed Experimental Protocol: Chemiluminescent PARP1 Assay
This protocol is adapted from established methods for measuring PARP activity.[9]
Materials:
-
Recombinant Human PARP1 Enzyme
-
96-well white microplates
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% NP-40)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histones
-
NAD+ and Biotinylated-NAD+
-
This compound, Olaparib, Veliparib (dissolved in DMSO)
-
Streptavidin-HRP Conjugate
-
Chemiluminescent HRP Substrate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with histones and activated DNA overnight at 4°C.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound, Olaparib, and Veliparib in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Add 25 µL of each compound dilution or control to the appropriate wells.
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing PARP1 enzyme, NAD+, and biotinylated-NAD+ in PARP assay buffer.
-
Add 25 µL of the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 30°C for 1 hour with gentle shaking.
-
-
Detection:
-
Stop the reaction and wash the wells three times with wash buffer.
-
Add 50 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well.
-
Incubate at room temperature for 30 minutes.
-
Wash the wells three times with wash buffer.
-
-
Signal Generation and Data Acquisition:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Add 50 µL of the substrate to each well.
-
Immediately read the luminescence signal on a plate reader.
-
Data Analysis and Comparative Performance
The raw luminescence data is used to calculate the percent inhibition for each compound concentration. The IC50 value, which represents the concentration of the inhibitor required to reduce PARP1 activity by 50%, is then determined by fitting the data to a dose-response curve.
Calculation of Percent Inhibition: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)]
Hypothetical Comparative Data:
| Compound | IC50 (nM) | Relative Potency (vs. Olaparib) |
| Olaparib | 5 | 1 |
| Veliparib | 50 | 0.1 |
| This compound | 5000 | 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Interpretation of Results: The IC50 values provide a direct comparison of the inhibitory potency of the tested compounds. In our hypothetical example, Olaparib is the most potent inhibitor, followed by Veliparib. This compound demonstrates weak inhibitory activity in this scenario. Such results would suggest that while this compound may interact with PARP1, its affinity is significantly lower than that of the established inhibitors. Further medicinal chemistry efforts could be warranted to optimize its structure for improved potency.
Conclusion
This guide provides a robust and scientifically grounded approach to validate the hypothesized PARP inhibitory activity of this compound. By employing a direct biochemical assay and comparing its performance against well-characterized inhibitors like Olaparib and Veliparib, researchers can obtain clear, quantitative data to guide further drug development efforts. The principles and protocols outlined herein are designed to ensure experimental integrity and generate reliable, reproducible results.
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Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. (2021). MDPI. [Link]
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N-(2-hydroxyethyl)nicotinamide. PubChem. [Link]
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PARP Assays. BPS Bioscience. [Link]
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Profile of veliparib and its potential in the treatment of solid tumors. (2015). Dove Medical Press. [Link]
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Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate). ResearchGate. [Link]
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PASTA: PARP activity screening and inhibitor testing assay. (2021). STAR Protocols. [Link]
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Olaparib. Wikipedia. [Link]
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Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) PARP Inhibitor. [Link]
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Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. (2023). ACS Medicinal Chemistry Letters. [Link]
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In vitro analysis of PARP inhibitor nanoformulations. (2018). Dove Medical Press. [Link]
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Veliparib. Wikipedia. [Link]
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2018). AACR Journals. [Link]
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What is the mechanism of Olaparib?. Patsnap Synapse. [Link]
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Development of Mitochondria-Targeted PARP Inhibitors. (2024). MDPI. [Link]
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Navigating the Analytical Maze: A Comparative Guide to Assay Specificity for N-(2-Hydroxyethyl)isonicotinamide
For researchers and drug development professionals, the accurate quantification of small molecules in complex biological matrices is paramount. This guide delves into the critical issue of cross-reactivity in assays for N-(2-Hydroxyethyl)isonicotinamide, a molecule of interest in pharmaceutical research. We will explore the structural basis of potential cross-reactivity, compare the performance of common assay platforms, and provide a detailed protocol for a high-specificity analytical method.
The Challenge of Specificity: More Than Meets the Eye
This compound is structurally related to nicotinamide and is a known impurity and metabolite of the vasodilator drug Nicorandil.[1][2][3] The challenge in accurately measuring this compound lies in its structural similarity to other endogenous molecules and drug metabolites, which can lead to significant cross-reactivity in certain analytical assays. This is particularly problematic in immunoassays, where antibodies may not be able to distinguish between the target analyte and its structurally related cousins.[4]
The Root of the Problem: Structural Analogs and Metabolic Pathways
To understand the potential for cross-reactivity, we must first consider the metabolic fate of Nicorandil. The primary metabolic pathway involves denitration to form N-(2-hydroxyethyl)nicotinamide (a structural isomer of our target analyte) and subsequent metabolism to nicotinamide, nicotinic acid, and other derivatives.[2][3]
Figure 1. Metabolic pathway of Nicorandil and structural relationship to the target analyte.
As illustrated in Figure 1, any assay intended to measure this compound in a biological system where Nicorandil has been administered will be challenged by the presence of these structurally similar metabolites.
A Tale of Two Assays: Immunoassays vs. Chromatographic Methods
The choice of analytical platform is critical in mitigating the risk of cross-reactivity. Let's compare two commonly used approaches: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassays: The Double-Edged Sword
Immunoassays, such as ELISA, are widely used due to their high throughput and relatively low cost.[5] However, their specificity is entirely dependent on the binding characteristics of the antibody used.[6] Generating a highly specific antibody to a small molecule that can distinguish it from its metabolites is a significant challenge. It is plausible that an antibody raised against this compound would also recognize N-(2-hydroxyethyl)nicotinamide, nicotinamide, and other related structures, leading to an overestimation of the target analyte's concentration.
LC-MS/MS: The Gold Standard for Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a superior level of specificity by combining two powerful analytical techniques.[7] First, liquid chromatography separates the components of a complex mixture based on their physicochemical properties. Then, tandem mass spectrometry provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments. This dual-filter approach makes it highly unlikely that a structurally similar but distinct compound will be misidentified as the target analyte.[8]
Quantitative Comparison: A Hypothetical Scenario
To illustrate the impact of cross-reactivity, let's consider a hypothetical experiment where a biological sample is spiked with this compound and its potential cross-reactants. The table below presents a simulated comparison of the results that might be obtained from a generic immunoassay versus a specific LC-MS/MS method.
| Compound | Concentration (ng/mL) | Immunoassay Response (ng/mL) | LC-MS/MS Response (ng/mL) |
| This compound | 100 | 100 | 100 |
| N-(2-hydroxyethyl)nicotinamide | 100 | 85 | < 1 |
| Nicotinamide | 100 | 40 | < 1 |
| Nicotinic Acid | 100 | 15 | < 1 |
| Total Measured Concentration | 240 | 100 |
Table 1. Hypothetical comparison of assay performance. This data is for illustrative purposes only and highlights the potential for overestimation in immunoassays due to cross-reactivity.
Recommended High-Specificity Protocol: An LC-MS/MS Approach
For researchers requiring unambiguous identification and quantification of this compound, an LC-MS/MS method is the recommended approach. Below is a detailed, step-by-step protocol that can serve as a starting point for method development.
Figure 2. A generalized workflow for the LC-MS/MS analysis of this compound.
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., plasma, urine), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
2. (Optional) Solid Phase Extraction (SPE) for Cleanup
-
For complex matrices, an additional SPE cleanup step may be necessary to remove interfering substances.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with an appropriate solvent to remove impurities.
-
Elute the analyte with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
3. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from its isomers and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
5. Data Analysis
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Expert Discussion and Recommendations
The potential for cross-reactivity with this compound is a critical consideration for any researcher in the field of drug metabolism and pharmacokinetics. While immunoassays may offer a high-throughput screening solution, the data generated should be interpreted with caution due to the high probability of interference from structurally related metabolites.
For definitive and accurate quantification, LC-MS/MS is the unequivocal method of choice. Its inherent specificity, achieved through the combination of chromatographic separation and mass-based detection, provides a level of confidence that is essential for regulatory submissions and for making critical decisions in drug development.
When developing an assay for this compound, it is imperative to:
-
Understand the metabolic profile of any co-administered drugs that are structurally related.
-
Characterize the specificity of any immunoassay by testing for cross-reactivity with all known metabolites and structural analogs.
-
Employ a high-specificity method like LC-MS/MS for quantitative studies that require a high degree of accuracy and precision.
By carefully considering the analytical challenges and selecting the appropriate methodology, researchers can ensure the integrity and reliability of their data in the study of this compound.
References
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- Gaweł, A., et al. (2019). The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples. Science of The Total Environment, 650, 2937-2946.
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- Gaweł, A., et al. (2021). The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples. Science of The Total Environment, 764, 142857.
- Deranged Physiology. (n.d.). Nicorandil.
- Koval, A., et al. (2019). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Medicinal Chemistry, 15(6), 633-644.
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- Krainev, A. G., & Williams, R. B. (1995). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide. Biochemical Pharmacology, 49(9), 1289-1296.
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- Thorsell, A. G., et al. (2017). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology, 12(10), 2564-2572.
- PubChem. (n.d.). Nicorandil.
- Cheng, Y.-C., et al. (2021). Nicotinamide in Combination with EGFR-TKIs for the Treatment of Stage IV Lung Adenocarcinoma with EGFR Mutations: A Randomized Double-Blind (Phase IIb) Trial. Clinical Cancer Research, 27(8), 2197-2205.
- Wikipedia. (n.d.). Nicorandil.
- Hughes, R. O., et al. (2020). Caspase-3 cleaves and activates the NADase SARM1 to promote apoptosis, linking two cell death mechanisms. Proceedings of the National Academy of Sciences, 117(48), 30627-30637.
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- Poljsak, B., & Milisav, I. (2020). Nicotinamide, Nicotinamide Riboside and Nicotinic Acid-Emerging Roles in Replicative and Chronological Aging in Yeast. International Journal of Molecular Sciences, 21(8), 2713.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
